(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWEAYXWZFSSK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363693 | |
| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127733-40-8 | |
| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. Its unique structural features, particularly the presence of two trifluoromethyl groups on the phenyl ring, impart distinct electronic properties and enhance its metabolic stability and lipophilicity. These characteristics make it a valuable building block and a key intermediate in the synthesis of complex, high-value molecules, including potent therapeutic agents.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on its role in the development of neurokinin-1 (NK1) receptor antagonists.
Chemical and Physical Properties
This compound is a stable compound at room temperature when stored in closed containers under normal conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₆N | [1][2] |
| Molecular Weight | 257.18 g/mol | [2] |
| CAS Number | 127733-40-8 | [1][2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Boiling Point | 196.3°C at 760 mmHg | [1] |
| Density | 1.18 g/cm³ | [1] |
| pKa (predicted) | 8.39 ± 0.10 | [1] |
| Synonyms | (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine, (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | [2][3] |
Spectroscopic Data
While a publicly available, comprehensive set of spectroscopic data for this compound is limited, data for structurally similar compounds and derivatives are available and provide a reference for characterization.
-
¹H NMR and ¹³C NMR: The proton and carbon nuclear magnetic resonance spectra would be characterized by signals corresponding to the ethylamine moiety and the substituted phenyl ring. The trifluoromethyl groups would significantly influence the chemical shifts of the aromatic protons and carbons.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (257.18 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the C-N bond.
-
¹⁹F NMR: This technique is particularly useful for fluorine-containing compounds. The spectrum would show a singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.
Experimental Protocols
Synthesis
The synthesis of chiral amines like this compound can be achieved through both chemical and biocatalytic methods. Biocatalytic routes are often preferred for their high enantioselectivity and milder reaction conditions.
Biocatalytic Synthesis of the (R)-enantiomer (Adaptable for the (S)-enantiomer):
A highly efficient method for the synthesis of the (R)-enantiomer has been reported utilizing a bienzyme cascade system with an R-ω-transaminase and an alcohol dehydrogenase.[4] This protocol can be adapted for the synthesis of the (S)-enantiomer by selecting an appropriate S-ω-transaminase.
-
Reaction: The synthesis involves the amination of 3',5'-bis(trifluoromethyl)acetophenone.
-
Enzymes: An (S)-ω-transaminase is used to catalyze the asymmetric amination. An alcohol dehydrogenase can be coupled to the reaction to shift the equilibrium towards the product by removing the ketone byproduct.
-
Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature. A suitable amine donor, such as isopropylamine, is required.
-
Workflow:
Purification
Following synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and catalyst residues. A common and effective method for the purification of amines is column chromatography.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be used to elute the desired compound.
-
Monitoring: The separation can be monitored by thin-layer chromatography (TLC).
-
Final Product: After column chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Biological Activity and Signaling Pathways
This compound is a crucial chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists.[4] The NK1 receptor is a G-protein coupled receptor that binds the neuropeptide Substance P. The Substance P/NK1 receptor system is involved in numerous physiological processes, including pain transmission, inflammation, and the emetic reflex.
The Role in Neurokinin-1 (NK1) Receptor Antagonism:
NK1 receptor antagonists block the binding of Substance P to its receptor, thereby inhibiting its downstream signaling effects. This mechanism of action is the basis for their therapeutic use as antiemetics, particularly for chemotherapy-induced nausea and vomiting, and their potential as analgesics and anxiolytics.
The general signaling pathway initiated by Substance P binding to the NK1 receptor, and its inhibition by an antagonist derived from this compound, is depicted below.
References
- 1. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 2. This compound | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. Buy 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | 187085-97-8 [smolecule.com]
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine CAS number and structure
An In-depth Technical Guide to (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
This technical guide provides a comprehensive overview of this compound, a critical chiral amine in pharmaceutical synthesis and research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications. The inclusion of trifluoromethyl groups significantly enhances the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a highly valuable building block for novel therapeutics.[1][2]
Chemical Identity and Structure
This compound is a specialized organic compound notable for its chiral center and the presence of two trifluoromethyl groups on the phenyl ring.[1][2]
-
IUPAC Name: (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine[3]
-
SMILES: C--INVALID-LINK--N[3]
-
InChI Key: PFVWEAYXWZFSSK-YFKPBYRVSA-N[3]
Physicochemical Properties
The compound's physical and chemical data are summarized in the table below. These properties are essential for its handling, storage, and application in chemical syntheses.
| Property | Value | Source |
| Molecular Weight | 257.18 g/mol | [3][4][6] |
| Boiling Point | 196.3°C at 760 mmHg | [4] |
| Density | 1.18 g/cm³ | [4] |
| Flash Point | 78.8°C | [4] |
| pKa (Predicted) | 8.39 ± 0.10 | [4] |
| Stability | Stable under normal storage conditions | [4] |
Applications in Drug Development and Asymmetric Synthesis
This chiral amine is a key intermediate in the synthesis of various high-value pharmaceutical compounds.[1][2]
-
Neurokinin-1 (NK1) Receptor Antagonists: It is a crucial precursor for synthesizing NK1 receptor antagonists like Casopitant, which are used to treat chemotherapy-induced nausea and vomiting.[7]
-
Pain Management: The enantiomer, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, is a key chiral intermediate for selective tetrodotoxin-sensitive blockers, which have significant therapeutic potential in pain management.[8]
-
Asymmetric Catalysis: Thiourea derivatives that incorporate the 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine structure have demonstrated superior performance as catalysts in reactions like the Baylis-Hillman reaction.[1] The trifluoromethyl groups help to stabilize the transition state, leading to improved reaction rates and enantioselectivity.[1]
Experimental Protocols
Biocatalytic Synthesis via Bienzyme Cascade
A highly efficient method for synthesizing the enantiomerically pure amine involves a bienzyme cascade system. This protocol describes the synthesis of the (R)-enantiomer, which can be adapted for the (S)-enantiomer by selecting the appropriate transaminase. The system utilizes an R-ω-transaminase (ATA) for the amination of the corresponding ketone and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium by removing the acetone byproduct.[8]
1. Pre-culture Preparation:
- Prepare Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin).
- Inoculate the medium with a single colony of E. coli BL21(DE3) cells co-expressing the genes for the ω-transaminase and alcohol dehydrogenase.
- Incubate the culture overnight at 37°C with shaking at 220 rpm.
2. Main Culture and Induction:
- Inoculate a larger volume of fresh LB medium (with antibiotic) with the overnight pre-culture.
- Grow the cells at 37°C and 220 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
- Continue incubation at a lower temperature (e.g., 20°C) for 16–20 hours to allow for protein expression.
3. Cell Harvesting and Biotransformation:
- Harvest the cells by centrifugation (e.g., 6000 × g for 10 minutes at 4°C).
- Wash the cell pellet with a suitable buffer (e.g., 0.1 M Tris-HCl, pH 9.0) and resuspend to a desired wet cell weight concentration (e.g., 0.25 g).
- Prepare the reaction mixture in the same buffer, containing:
- 3,5-Bis(trifluoromethyl)acetophenone (substrate)
- Isopropylamine (amine donor)
- Pyridoxal-5'-phosphate (PLP) (cofactor for transaminase)
- NAD⁺/NADH (cofactor for ADH)
- Add the resuspended cells to initiate the reaction.
4. Reaction and Analysis:
- Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with shaking (e.g., 180 rpm) for approximately 24 hours.[8]
- Monitor the reaction progress by taking samples at intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine substrate conversion and enantiomeric excess of the product.[8]
- Upon completion, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate it to obtain the crude product for further purification if necessary.
Diagrams and Workflows
Biocatalytic Synthesis Workflow
The following diagram illustrates the key steps in the bienzyme cascade synthesis of the chiral amine from its ketone precursor.
Caption: Workflow for the biocatalytic synthesis of the chiral amine.
Role in NK1 Receptor Antagonism Pathway
This compound is a building block for NK1 receptor antagonists. These drugs block the action of Substance P, a neurotransmitter involved in emesis (vomiting). The diagram below shows this logical relationship.
Caption: Role as a precursor for NK1 receptor antagonists.
References
- 1. Buy 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | 187085-97-8 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 127733-40-8|this compound|BLD Pharm [bldpharm.com]
- 7. (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethylamine–(R)-2-hydroxybutanedioic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine with the following key characteristics:
-
Molecular Weight: 257.18 g/mol [1]
-
Structure:
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are estimations based on typical chemical shifts and fragmentation patterns for similar structures.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | Ar-H (Position 4) |
| ~7.7 | s | 2H | Ar-H (Positions 2, 6) |
| ~4.3 | q | 1H | CH-NH₂ |
| ~1.8 | br s | 2H | NH₂ |
| ~1.5 | d | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-ipso (C-NH₂) |
| ~132 (q) | C-CF₃ |
| ~128 | C-Ar (Positions 2, 6) |
| ~124 (q) | CF₃ |
| ~121 | C-Ar (Position 4) |
| ~52 | CH-NH₂ |
| ~25 | CH₃ |
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H stretch (primary amine) |
| 3100-3000 | Weak | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 1620-1580 | Medium | C=C stretch (aromatic ring) |
| 1470-1430 | Medium | C=C stretch (aromatic ring) |
| 1350-1150 | Strong | C-F stretch (trifluoromethyl) |
| 1100-1000 | Strong | C-N stretch |
| 900-675 | Strong | C-H out-of-plane bend (aromatic) |
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 257 | Moderate | [M]⁺ (Molecular ion) |
| 242 | High | [M-CH₃]⁺ |
| 188 | Moderate | [M-CF₃]⁺ |
| 172 | Moderate | [C₇H₄F₃]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the CDCl₃ solvent.
-
Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Spectral width: ~16 ppm
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C{¹H} NMR spectrum (proton-decoupled) with the following typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Spectral width: ~250 ppm
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
IR Spectrum Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the major absorption bands.
-
Correlate the observed bands with known vibrational frequencies of functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI).
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.
-
The mass spectrometer will be operated in EI mode, typically at 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
Data Processing:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
For HRMS data, determine the exact mass and calculate the elemental composition to confirm the molecular formula.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chiral amine like this compound.
Caption: General workflow for the spectroscopic analysis of a synthesized chiral amine.
References
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, a chiral amine of significant interest in medicinal chemistry and asymmetric synthesis. This document consolidates critical data on its physicochemical properties, safety and handling, and detailed experimental protocols for its synthesis and analysis.
Core Compound Information
This compound is a fluorinated organic compound recognized for its utility as a chiral building block. The presence of two trifluoromethyl groups on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₆N | --INVALID-LINK-- |
| Molecular Weight | 257.18 g/mol | --INVALID-LINK-- |
| CAS Number | 127733-40-8 | --INVALID-LINK-- |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | General chemical knowledge |
| Boiling Point | 196.3 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.18 g/cm³ | --INVALID-LINK-- |
| pKa (predicted) | 8.39 ± 0.10 | --INVALID-LINK-- |
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. The following table summarizes its key safety information.
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash hands thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | IF ON SKIN: wash with plenty of soap and water. |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including chemical and biocatalytic routes.
This protocol is adapted from a study on the synthesis of the (R)-enantiomer and can be modified for the (S)-enantiomer by selecting an appropriate (S)-selective transaminase.[1][2]
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
(S)-selective ω-transaminase
-
Isopropylamine (IPA) as the amine donor
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (e.g., 0.1 M, pH 9.0).
-
Add the (S)-selective ω-transaminase to the buffer.
-
Add the cofactor PLP to the mixture.
-
Dissolve the substrate, 3',5'-bis(trifluoromethyl)acetophenone, in DMSO.
-
Add the substrate solution and the amine donor, isopropylamine, to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40 °C) with agitation for a specified period (e.g., 24 hours).[1]
-
Monitor the reaction progress using a suitable analytical technique such as chiral HPLC or GC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product using column chromatography or distillation.
References
- 1. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions | MDPI [mdpi.com]
- 2. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine. This chiral amine is a critical building block in the synthesis of pharmacologically active compounds, most notably as a key intermediate in the development of Neurokinin-1 (NK1) receptor antagonists such as casopitant. This guide provides a detailed overview of its commercial availability, key chemical properties, relevant experimental protocols, and its role in significant signaling pathways.
Commercial Availability
This compound is available from a range of commercial suppliers. The following table summarizes the offerings from several prominent vendors, providing key quantitative data to facilitate comparison and procurement.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |
| Alfa Chemical | 127733-40-8 | C₁₀H₉F₆N | 257.176 | ≥95% | Also offers the (R)-enantiomer.[1] |
| BLDpharm | 127733-40-8 | C₁₀H₉F₆N | 257.18 | - | - |
| P&S Chemicals | 127733-40-8 | C₁₀H₉F₆N | - | - | Provides a list of synonyms.[2] |
| Smolecule | 187085-97-8 (racemate) | C₁₀H₉F₆N | 257.18 | - | Offers related compounds and derivatives.[3] |
| TCI Chemicals | 225920-05-8 ((S)-alcohol) | C₁₀H₈F₆O | - | >98.0% (GC) | Offers the corresponding (S)-alcohol, a related chiral building block. |
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its application in synthesis and drug development.
| Property | Value | Source |
| Molecular Weight | 257.18 g/mol | PubChem[4] |
| Boiling Point | 196.3 °C at 760 mmHg | Alfa Chemical[1] |
| Density | 1.18 g/cm³ | Alfa Chemical[1] |
| pKa (Predicted) | 8.39 ± 0.10 | Alfa Chemical[1] |
Synthesis and Experimental Protocols
The asymmetric synthesis of chiral amines is a critical area of research. While various chemical methods exist, biocatalytic approaches are gaining prominence due to their high enantioselectivity and environmentally friendly reaction conditions. The following protocol is adapted from a published procedure for the synthesis of the (R)-enantiomer, which can be conceptually applied to the synthesis of the (S)-enantiomer by selecting the appropriate transaminase.[5]
Biocatalytic Asymmetric Amination for Chiral Amine Synthesis[6]
This protocol describes the efficient synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine using a bienzyme cascade system. This method utilizes an R-ω-transaminase (ATA117) for the asymmetric amination of 3,5-bis(trifluoromethyl)acetophenone and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium towards the product, achieving high yield and enantiomeric excess.
Materials:
-
3,5-bis(trifluoromethyl)acetophenone (substrate)
-
Isopropylamine (amine donor)
-
Recombinant E. coli cells co-expressing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH)
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
NADH (cofactor for ADH)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Shaking incubator
-
Centrifuge
-
pH meter
-
Gas chromatograph (GC) with a chiral column for enantiomeric excess determination
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 0.1 M Tris-HCl buffer (pH 9.0), the substrate 3,5-bis(trifluoromethyl)acetophenone, isopropylamine, and NADH.
-
Enzyme Addition: Add the whole-cell biocatalyst (recombinant E. coli expressing ATA117 and ADH). The optimal cell concentration should be determined empirically but can start at a wet cell weight to substrate ratio of 1:1 to 1:5.
-
Incubation: Incubate the reaction mixture at 40°C with shaking at 180 rpm for 24 hours.[5] The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by GC.
-
Work-up: After the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extraction: Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography if necessary. Determine the yield and enantiomeric excess of the final product using chiral GC analysis. An enantiomeric excess of >99.9% has been reported for the (R)-enantiomer using this method.[5]
Biocatalytic synthesis workflow for chiral amines.
Signaling Pathway Involvement: NK1 Receptor Antagonism
This compound is a crucial precursor for the synthesis of casopitant, a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in pain transmission, inflammation, and the emetic reflex. Its endogenous ligand is Substance P.
The binding of Substance P to the NK1 receptor activates downstream signaling cascades, primarily through Gq/11 and Gs proteins. This activation leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC). These signaling events are implicated in the transmission of signals that lead to nausea and vomiting, particularly in the context of chemotherapy.
NK1 receptor antagonists, synthesized using the subject chiral amine, competitively block the binding of Substance P to the NK1 receptor, thereby inhibiting these downstream signaling pathways and preventing the emetic response.
NK1 receptor signaling and antagonism.
Experimental Protocol: NK1 Receptor Binding Assay[7]
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., a derivative of this compound) for the NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human NK1 receptor (e.g., CHO or HEK293 cells)
-
Radioligand: [¹²⁵I]-Substance P
-
Unlabeled Substance P (for determining non-specific binding)
-
Test compound (NK1 receptor antagonist)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Polyethyleneimine (PEI) solution (0.3%)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Plate Preparation: To the wells of a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of [¹²⁵I]-Substance P (typically at its Kd).
-
Varying concentrations of the test compound.
-
For total binding wells, add binding buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled Substance P (e.g., 1 µM).
-
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% PEI using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NK1 receptor binding assay workflow.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The information on its commercial availability, physicochemical properties, synthesis, and role in NK1 receptor antagonism, along with detailed experimental protocols and pathway diagrams, should facilitate its effective use in the laboratory and in the development of novel therapeutics.
References
- 1. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Buy 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | 187085-97-8 [smolecule.com]
- 4. This compound | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions [mdpi.com]
A Technical Guide to the Physical Properties of Acetylsalicylic Acid (Aspirin)
Version: 1.0
Introduction
Acetylsalicylic acid, widely known as aspirin, is a cornerstone of modern pharmacology, valued for its analgesic, antipyretic, anti-inflammatory, and antiplatelet properties.[1][2] A derivative of salicylic acid, aspirin is a white, crystalline, and weakly acidic substance.[3] Its therapeutic effects are primarily due to the irreversible inactivation of the cyclooxygenase (COX) enzyme.[4] A thorough understanding of its physical properties is critical for its formulation, manufacturing, and effective delivery as a pharmaceutical agent. This guide provides an in-depth overview of the key physical properties of aspirin, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.
Physical Properties of Aspirin
The physical characteristics of a compound are fundamental to its handling, processing, and bioavailability. For aspirin, the melting point is a key indicator of purity, while its behavior at higher temperatures is crucial for manufacturing considerations.
Data Presentation: Physical Properties of Acetylsalicylic Acid
| Physical Property | Value | Notes |
| Melting Point | 136 °C (277 °F)[1][3] | Pure aspirin has a sharp melting point range. Impurities will lower and broaden this range.[5] |
| Boiling Point | 140 °C (284 °F) (decomposes)[3] | Aspirin decomposes at or near its boiling point, breaking down into salicylic acid and acetic acid, particularly in the presence of moisture.[1] |
| Acid Dissociation Constant (pKa) | 3.5 at 25 °C (77 °F)[1] | This value indicates that aspirin is a weak acid. |
| Appearance | White, crystalline powder[2][3] | Odorless in dry air, but can develop the smell of acetic acid in moist air due to hydrolysis.[2] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform.[3] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties like melting point is essential for quality control in drug development and manufacturing.
3.1 Melting Point Determination
The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow range. This protocol describes the capillary method, a common technique for determining the melting point of a powdered solid.
Methodology:
-
Sample Preparation: Ensure the aspirin sample is completely dry to avoid skewed results.[6] Crush the crystalline aspirin into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Pack the powdered aspirin into a capillary tube (sealed at one end) to a depth of approximately 0.5 cm.[6] This is achieved by tapping the open end of the tube into the powder and then tapping the sealed end on a hard surface to compact the sample.[7]
-
Apparatus Setup:
-
Attach the capillary tube to a thermometer using a small rubber band or a piece of tubing, ensuring the bottom of the tube is level with the thermometer bulb.[6][7]
-
Place the thermometer and attached capillary tube into a melting point apparatus, which can be a commercial device or a beaker filled with a high-boiling point liquid like mineral oil or glycerol (oil bath).[6][8][9]
-
-
Heating and Observation:
-
Recording the Melting Range:
-
Record the temperature at which the first drop of liquid appears.
-
Record the temperature at which the entire sample has completely liquefied.
-
The recorded values represent the melting point range. For pure aspirin, this range should be narrow, for instance, 135-136°C.[10] A broad range often indicates the presence of impurities.[5]
-
Caption: Experimental workflow for melting point determination.
3.2 Boiling Point Determination
Determining the boiling point of aspirin is challenging because the compound decomposes at temperatures around 140°C, which is near its boiling point.[3] This decomposition, a hydrolysis reaction that yields acetic and salicylic acids, means a true boiling point under standard atmospheric pressure is not typically observed.[1] Any attempt to measure it using standard techniques would likely measure the decomposition temperature. For compounds that are stable at their boiling point, the methodology would involve heating the liquid until its vapor pressure equals the atmospheric pressure, and measuring this equilibrium temperature.
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Aspirin's therapeutic effects are a direct result of its interaction with the cyclooxygenase (COX) signaling pathway. There are two main isoforms of this enzyme, COX-1 and COX-2.[4]
-
COX-1 is constitutively expressed in many tissues, including platelets and the stomach lining. It is responsible for producing prostaglandins that regulate physiological processes and thromboxane A2, which promotes platelet aggregation.[4][11]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is a primary mediator of the inflammatory response through the production of pro-inflammatory prostaglandins.[1]
Aspirin exerts its effect through the irreversible acetylation of a serine residue within the active site of both COX-1 and COX-2.[1][4] This covalent modification permanently blocks the enzyme's ability to convert arachidonic acid into its downstream products. This irreversible inhibition distinguishes aspirin from other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are reversible inhibitors.[1][4] The inhibition of COX-1 in platelets is particularly significant; because platelets lack a nucleus, they cannot synthesize new enzyme, so the antiplatelet effect of a single aspirin dose lasts for the entire lifespan of the platelet (8-9 days).[1]
Caption: Aspirin's inhibition of the COX signaling pathway.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]
- 4. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The melting point of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Aspirin and Determination of the Melting Point - 1445 Words | Bartleby [bartleby.com]
- 9. nebula2.deanza.edu [nebula2.deanza.edu]
- 10. understandingstandards.org.uk [understandingstandards.org.uk]
- 11. Aspirin: Pharmacology and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, a key chiral intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines detailed experimental protocols for determining its solubility in common laboratory solvents. Furthermore, a general experimental workflow is visualized to guide researchers in this process. This guide is intended to be a valuable resource for professionals in drug development and chemical research who are handling this compound.
Introduction
This compound is a critical building block in the synthesis of various pharmacologically active molecules, including substance P (neurokinin-1) receptor antagonists.[1] Its stereochemistry and the presence of two trifluoromethyl groups significantly influence its physical and chemical properties, including its solubility, which is a crucial parameter for reaction optimization, purification, and formulation development. Understanding the solubility of this amine in different solvents is essential for its effective utilization in synthetic chemistry and pharmaceutical manufacturing.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in common solvents has not been found in peer-reviewed literature or publicly accessible databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Heptane | ||||
| Toluene | ||||
| Tetrahydrofuran | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Water |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound.
This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute by evaporating the solvent.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, ethyl acetate, heptane, toluene)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with tight-fitting caps
-
Syringe filters (0.45 µm)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Transfer the filtered solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the dish or vial containing the solid residue.
-
Calculate the solubility as the mass of the dissolved solid per volume of solvent.
This method is highly accurate and can be used for a wide range of concentrations. It involves creating a calibration curve and then analyzing a saturated solution.
Materials:
-
This compound
-
Selected solvents
-
HPLC system with a suitable detector (e.g., UV) and column (e.g., C18)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Prepare a Saturated Solution:
-
Follow steps 1-4 of the Gravimetric Method (Section 3.1).
-
-
Analyze the Saturated Solution:
-
Carefully withdraw a known volume of the saturated supernatant and filter it.
-
Dilute the filtered solution with a known volume of the mobile phase to bring the concentration within the range of the calibration curve.
-
Inject the diluted solution into the HPLC system and record the peak area.
-
-
Calculate Solubility:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a chiral amine like this compound.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, this guide provides the necessary framework for its experimental determination. The outlined gravimetric and HPLC protocols are robust methods that can yield accurate and reproducible solubility data. This information is invaluable for researchers and professionals in the pharmaceutical industry, enabling more efficient process development, purification, and formulation of drug candidates derived from this important chiral amine. The provided workflow diagram serves as a clear visual aid for planning and executing these essential experiments.
References
- 1. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 2. (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol CAS#: 225920-05-8 [m.chemicalbook.com]
- 3. Cas 225920-05-8,(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | lookchem [lookchem.com]
The Genesis of a Key Chiral Amine: Discovery and First Synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a critical chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Casopitant. Its discovery and the development of its synthesis are intrinsically linked to the quest for potent and selective pharmaceuticals. This technical guide delineates the early methodologies for the synthesis of this important chiral amine, focusing on the preparation of its racemic precursor and subsequent optical resolution.
Precursor Synthesis: 3',5'-Bis(trifluoromethyl)acetophenone
The journey to obtaining the target chiral amine begins with the synthesis of the corresponding ketone, 3',5'-bis(trifluoromethyl)acetophenone. Early and scalable preparations of this precursor were crucial for its use in pharmaceutical development. One of the well-established methods involves the Grignard reaction of 3,5-bis(trifluoromethyl)bromobenzene with magnesium, followed by acetylation.
Experimental Protocol: Synthesis of 3',5'-Bis(trifluoromethyl)acetophenone[1][2]
A solution of 3,5-bis(trifluoromethyl)phenylmagnesium bromide is prepared by reacting 3,5-bis(trifluoromethyl)bromobenzene with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF). This Grignard reagent is then added to an excess of acetic anhydride at low temperatures (typically below 0°C) to yield 3',5'-bis(trifluoromethyl)acetophenone. The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. Purification is typically achieved by distillation under reduced pressure.
| Parameter | Value | Reference |
| Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene | [1][2] |
| Reagents | Magnesium, Acetic Anhydride | [1][2] |
| Solvent | Tetrahydrofuran (THF) | [1][2] |
| Reaction Temperature | < 0°C for acetylation | [1][2] |
| Typical Yield | ~90% | [1] |
Synthesis of Racemic 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
With the ketone precursor in hand, the next step is the formation of the racemic amine. A common and effective method for this transformation is reductive amination.
Experimental Protocol: Reductive Amination
3',5'-Bis(trifluoromethyl)acetophenone is reacted with a source of ammonia, such as ammonium acetate, and a reducing agent. A common reducing agent for this transformation is sodium borohydride or catalytic hydrogenation. The reaction is typically carried out in a protic solvent like methanol or ethanol.
| Parameter | Value |
| Starting Material | 3',5'-Bis(trifluoromethyl)acetophenone |
| Reagents | Ammonia source (e.g., Ammonium Acetate), Reducing Agent (e.g., Sodium Borohydride) |
| Solvent | Methanol or Ethanol |
| Product | Racemic 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine |
The Crucial Step: Optical Resolution
The biological activity of many pharmaceuticals is dependent on their stereochemistry. Therefore, the separation of the racemic amine into its constituent enantiomers is a critical step. The early methods for obtaining this compound relied on classical resolution, a technique that involves the formation of diastereomeric salts with a chiral resolving agent.
While direct resolution of the primary amine is possible, early patents related to the synthesis of Casopitant describe the resolution of a closely related N-monoalkyl derivative. This approach involves an additional step of N-alkylation prior to resolution.
Experimental Protocol: Resolution via Diastereomeric Salt Formation (Conceptual)
-
N-Alkylation (Optional but documented in early patents): The racemic 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is reacted with an alkylating agent (e.g., a methylating agent) to form the corresponding N-alkylated amine.
-
Diastereomeric Salt Formation: The racemic amine (or its N-alkylated derivative) is dissolved in a suitable solvent, and a stoichiometric amount of a chiral resolving agent, such as L-tartaric acid or D-malic acid, is added. This results in the formation of a pair of diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution.
-
Liberation of the Free Amine: The crystallized diastereomeric salt is isolated by filtration and then treated with a base (e.g., sodium hydroxide) to neutralize the resolving acid and liberate the enantiomerically enriched free amine.
-
Purification: The free amine is then extracted with an organic solvent and purified, typically by distillation.
| Parameter | Description | Reference |
| Technique | Classical Resolution via Diastereomeric Salt Formation | [3] |
| Resolving Agent | Chiral acids such as Tartaric acid or Malic acid | [3] |
| Key Principle | Differential solubility of diastereomeric salts | |
| Final Product | Enantiomerically enriched this compound |
Logical Workflow of the First Synthesis
Caption: Overall synthetic workflow from starting material to the final chiral amine.
Application in Drug Development: Role in NK1 Receptor Antagonism
This compound is a crucial component in the synthesis of NK1 receptor antagonists like Casopitant. The NK1 receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The binding of Substance P to the NK1 receptor triggers a signaling cascade involved in various physiological processes, including emesis (vomiting), pain transmission, and inflammation. By blocking this receptor, antagonists can mitigate these effects.
References
Thermodynamic Properties and Synthetic Significance of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine of significant interest in medicinal chemistry and drug development. Its unique structural features, particularly the presence of two trifluoromethyl groups on the phenyl ring, impart distinct physicochemical properties that make it a valuable building block for the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of the available thermodynamic data, detailed experimental protocols for its characterization, and its application in the synthesis of neurokinin-1 (NK1) receptor antagonists.
Physicochemical and Thermodynamic Properties
Precise thermodynamic data for this compound are not extensively reported in publicly available literature. However, key physicochemical properties have been computed and are summarized in the table below. The lack of extensive experimental thermodynamic data highlights an area for future research to better understand the energetic characteristics of this important synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₆N | PubChem[1] |
| Molecular Weight | 257.18 g/mol | PubChem[1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Vapor Pressure | Data not available | |
| Enthalpy of Formation (ΔHf°) | Data not available | |
| Gibbs Free Energy of Formation (ΔGf°) | Data not in available | |
| Heat Capacity (Cp) | Data not available | |
| XLogP3-AA | 2.9 | PubChem[1] |
Note: The absence of experimental data for several key thermodynamic properties underscores the need for empirical studies to fully characterize this compound.
Experimental Protocols for Thermodynamic Characterization
Given the limited availability of experimental thermodynamic data for this compound, this section outlines detailed, generic protocols for the determination of key thermodynamic properties applicable to chiral amines and other solid organic compounds.
Determination of Vapor Pressure (Static Method)
The vapor pressure of a low-volatility compound like this compound can be determined using a static apparatus.
Methodology:
-
A sample of the purified compound is placed in a thermostated sample cell.
-
The cell is evacuated to remove air and any volatile impurities.
-
The sample is heated to a precisely controlled temperature, and the system is allowed to reach equilibrium.
-
The pressure of the vapor in equilibrium with the solid or liquid sample is measured using a high-precision pressure transducer.
-
Measurements are repeated at various temperatures to obtain the vapor pressure curve.
-
The data can be fitted to the Antoine equation or other suitable vapor pressure models.
Determination of Enthalpy of Formation (Bomb Calorimetry)
The standard enthalpy of formation can be determined from the standard enthalpy of combustion, measured using a bomb calorimeter.
Methodology:
-
A precisely weighed pellet of the sample is placed in a crucible within a high-pressure vessel (the "bomb").
-
The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is placed in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically, and the complete combustion reaction occurs.
-
The temperature change of the water in the calorimeter is measured with high precision.
-
The heat capacity of the calorimeter system (including the bomb, water, and stirrer) is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
The enthalpy of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.
-
The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HF).
Determination of Heat Capacity (Differential Scanning Calorimetry - DSC)
The heat capacity of this compound can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).
Methodology:
-
A small, accurately weighed sample is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The instrument is programmed to heat the sample and reference at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
A baseline measurement is obtained by running the instrument with two empty pans.
-
A calibration run is performed using a standard material with a known heat capacity, such as sapphire.
-
The heat capacity of the sample is then calculated from the difference in heat flow between the sample, baseline, and sapphire standard runs.
Synthetic Applications and Workflow
This compound is a crucial chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists, a class of drugs used for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions. A key example is the synthesis of Aprepitant. While the direct synthesis of Aprepitant often starts from the corresponding ethanol derivative, the amine can be a vital precursor or a closely related analogue. The following workflow illustrates a representative synthetic pathway to a key morpholine intermediate.
Biological Context: The NK1 Receptor Signaling Pathway
This compound-derived compounds, such as Aprepitant, act as antagonists at the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, initiates a signaling cascade involved in various physiological processes, including emesis, pain transmission, and inflammation. Understanding this pathway is crucial for the rational design of effective antagonists.
Conclusion
This compound stands as a pivotal molecule in the development of modern pharmaceuticals, particularly NK1 receptor antagonists. While a comprehensive experimental thermodynamic profile of this compound remains to be established, its synthetic utility is well-recognized. The provided experimental protocols offer a roadmap for its further characterization, which will undoubtedly contribute to a deeper understanding of its properties and facilitate the design of new and improved therapeutic agents. The elucidation of its role in blocking the NK1 receptor signaling pathway underscores the importance of this chiral amine in medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Acids with (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from a racemic mixture. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a highly effective chiral resolving agent for a variety of racemic carboxylic acids. Its efficacy is attributed to the presence of the two trifluoromethyl groups, which enhance the crystallinity of the resulting diastereomeric salts and often lead to significant differences in their solubility, thereby facilitating their separation. This document provides detailed application notes and protocols for the use of this compound in the chiral resolution of racemic acids via diastereomeric salt crystallization.
Principle of Chiral Resolution
The fundamental principle behind this classical resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1][2] A racemic mixture of a carboxylic acid, containing both the (R)- and (S)-enantiomers, is reacted with the enantiomerically pure this compound. This acid-base reaction forms two diastereomeric salts: [(R)-acid·(S)-amine] and [(S)-acid·(S)-amine]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent, allowing for the preferential crystallization of the less soluble salt. The less soluble diastereomer can be isolated by filtration, while the more soluble one remains in the mother liquor. Subsequently, the enantiomerically enriched carboxylic acid is liberated from the isolated salt by treatment with a strong acid.
Data Presentation: Representative Resolution of Profen Drugs
The following table summarizes representative, hypothetical data for the chiral resolution of common non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class using this compound. This data is intended to be illustrative of the potential efficacy of this resolving agent.
| Racemic Acid | Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Crystalline Salt (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |
| (±)-Ibuprofen | This compound | Methanol/Water (9:1) | 85 | >98 | >98 (S)-Ibuprofen |
| (±)-Naproxen | This compound | Ethanol | 88 | >99 | >99 (S)-Naproxen |
| (±)-Ketoprofen | This compound | Acetonitrile | 82 | >97 | >97 (S)-Ketoprofen |
| (±)-Flurbiprofen | This compound | Isopropanol | 90 | >98 | >98 (S)-Flurbiprofen |
Experimental Protocols
The following are detailed protocols for the chiral resolution of a generic racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol outlines the formation of diastereomeric salts and their separation through fractional crystallization.
Materials:
-
Racemic carboxylic acid
-
This compound (0.5-1.0 molar equivalent)
-
Selected solvent (e.g., methanol, ethanol, acetonitrile, isopropanol, or mixtures with water)
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the racemic carboxylic acid in the chosen solvent with gentle heating and stirring.
-
Addition of Resolving Agent: To the resulting solution, add this compound (typically 0.5 to 1.0 molar equivalents relative to the racemic acid). The addition may be done at room temperature or at an elevated temperature.
-
Crystallization: Allow the solution to cool slowly to room temperature. For enhanced crystallization, the flask can be subsequently cooled in an ice bath or a refrigerator. The formation of a crystalline precipitate should be observed.
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
References
Application Notes and Protocols for the Diastereomeric Salt Resolution of Racemic Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chiral resolution of racemic ibuprofen via diastereomeric salt formation using (S)-(-)-α-methylbenzylamine as the resolving agent. This method is a widely used and effective technique for isolating the pharmacologically active (S)-(+)-ibuprofen enantiomer.[1]
Introduction
Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule and is often sold as a racemic mixture of its (R)-(-) and (S)-(+) enantiomers.[1] The pharmacological activity, however, primarily resides in the (S)-(+)-enantiomer.[2] Diastereomeric salt formation is a classical resolution technique that converts a pair of enantiomers into diastereomers, which have different physical properties and can be separated by conventional methods like fractional crystallization.[3][4][5][6] This protocol outlines the formation of diastereomeric salts of ibuprofen, their separation through crystallization, and the subsequent recovery of the enriched (S)-ibuprofen.[7]
Principle of the Method
The resolution process involves three main stages:
-
Salt Formation: A racemic mixture of ibuprofen is reacted with an enantiomerically pure chiral resolving agent, in this case, (S)-(-)-α-methylbenzylamine (S-MBA), to form a pair of diastereomeric salts: ((S)-ibuprofen)-(S)-MBA) and ((R)-ibuprofen)-(S)-MBA).[7]
-
Selective Crystallization: Due to their different physical properties, one diastereomeric salt will be less soluble in a specific solvent system and will selectively crystallize out of the solution.[3][6]
-
Enantiomer Regeneration: The isolated, purified diastereomeric salt is then treated to break the salt and regenerate the desired pure enantiomer.[3][5]
Experimental Protocols
This protocol is based on a green and strategic approach for the chiral resolution of racemic ibuprofen.[7][8]
Materials and Reagents:
-
Racemic Ibuprofen
-
(S)-(-)-α-methylbenzylamine (S-MBA)
-
Potassium Hydroxide (KOH)
-
Ethyl Acetate
-
2 M Sulfuric Acid (H₂SO₄)
-
Methyl t-butyl ether (MTBE)
-
Sodium Sulfate (anhydrous)
-
2-Propanol
-
Deionized Water
Part A: Formation and Separation of Diastereomeric Salts
-
Preparation of the Salt Solution:
-
In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, add approximately 15 mmol of racemic ibuprofen.[1]
-
Add 30 mL of 0.5 M potassium hydroxide (KOH) solution.[1] The optimal molar ratio of racemic ibuprofen to S-MBA to KOH has been found to be 1:0.5:0.5.[8]
-
Place the flask in a water bath on a hot plate/stirrer and begin stirring.
-
Heat the mixture to 75-85 °C. Most of the ibuprofen will dissolve at this temperature.[1]
-
-
Addition of the Resolving Agent:
-
Crystallization and Isolation:
-
Remove the flask from the hot water bath and allow it to cool to room temperature undisturbed to allow for crystallization.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of ice-cold water.[9]
-
Part B: Recrystallization of the Diastereomeric Salt
-
Transfer the collected solid to a 50 mL beaker.
-
Add a few milliliters of 2-propanol and heat the mixture to boiling.[9]
-
Continue to add 2-propanol in small portions until all the solid dissolves.[9]
-
Allow the solution to cool to room temperature, then place it in an ice bath to maximize recrystallization.
-
Collect the recrystallized salt by vacuum filtration and wash with a small amount of ice-cold 2-propanol.
Part C: Regeneration of (S)-(+)-Ibuprofen
-
Transfer the recrystallized salt to a 50 mL beaker.
-
Add 10 mL of 2 M H₂SO₄ and a stir bar to the beaker.[9]
-
Stir the mixture for a few minutes. This will break the diastereomeric salt, liberating the free ibuprofen enantiomer and the resolving agent.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with MTBE.[9]
-
Combine the organic layers and wash them with 10 mL of water and 10 mL of saturated NaCl solution.[9]
-
Dry the organic layer over anhydrous sodium sulfate.[9]
-
Remove the MTBE by rotary evaporation to yield the (S)-(+)-ibuprofen as a thick oily liquid, which should solidify upon cooling.[9]
Data Presentation
The success of the resolution is dependent on optimizing various parameters. The following tables summarize key quantitative data from a study on this process.[8]
Table 1: Effect of Molar Ratio on Diastereomeric Salt Formation
| Racemic Ibuprofen : S-MBA : KOH | Diastereomeric Excess (%de) | Yield (%) | Recovery (%) |
| 1 : 0.5 : 0.5 | 40 | 53 | 21 |
Recovery is derived from %de and yield.[8]
Table 2: Effect of Solvent on Cooling Crystallization
| Solvent | Diastereomeric Excess (%de) | Yield (%) |
| Ethyl Acetate | 80 | 71 |
Initial diastereomeric excess was 40-50%.[8]
Table 3: Optimal Conditions for Crystallization and Recovery
| Parameter | Optimal Value |
| Crystallization Temperature Range | 70 °C to 25 °C |
| Antisolvent Addition Rate | 3 mL/min |
Visualizations
Caption: Workflow for the diastereomeric salt resolution of racemic ibuprofen.
Caption: Key factors influencing the success of diastereomeric salt resolution.
References
- 1. chemconnections.org [chemconnections.org]
- 2. chemconnections.org [chemconnections.org]
- 3. benchchem.com [benchchem.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. advanceseng.com [advanceseng.com]
- 9. murov.info [murov.info]
Application Notes and Protocols for the Asymmetric Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The production of single-enantiomer pharmaceuticals is a critical endeavor in modern drug development, driven by the often-differing pharmacological and toxicological profiles of enantiomers. Asymmetric synthesis, which selectively creates a specific stereoisomer, is a cornerstone of efficient and economically viable production of chiral drug intermediates. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of key intermediates for three widely-used pharmaceuticals: Esomeprazole, Sitagliptin, and L-DOPA.
Asymmetric Synthesis of the Esomeprazole Intermediate
Esomeprazole (Nexium®), the (S)-enantiomer of omeprazole, is a proton pump inhibitor used to treat acid reflux and ulcers. The key step in its synthesis is the asymmetric oxidation of a prochiral sulfide to the corresponding sulfoxide.
A highly effective method for this transformation is a titanium-mediated asymmetric oxidation using a chiral tartrate ester as a ligand.[1][2] This approach offers high enantioselectivity, yielding the desired (S)-enantiomer in excellent purity.[1][2] The presence of an amine has been shown to be crucial for achieving high enantiomeric excess.[1][2]
Quantitative Data
| Catalyst System | Substrate | Oxidant | Additive | Yield (%) | ee (%) | Reference |
| Ti(OiPr)₄ / (S,S)-DET | Pyrmetazole | Cumene Hydroperoxide | N,N-Diisopropylethylamine | >70 | >94 | [1][2][3] |
| Engineered BVMO | Pyrmetazole | O₂ | NADPH cofactor recycling system | - | >99 | [4] |
BVMO: Baeyer-Villiger Monooxygenase; DET: Diethyl Tartrate
Experimental Protocol: Titanium-Mediated Asymmetric Oxidation
Materials:
-
Pyrmetazole (prochiral sulfide)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(S,S)-Diethyl tartrate ((S,S)-DET)
-
Cumene hydroperoxide (CHP), ~80% in cumene
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous toluene.
-
Add (S,S)-diethyl tartrate (2.0 eq) to the toluene and stir.
-
Add titanium(IV) isopropoxide (1.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Add the prochiral sulfide, pyrmetazole (1.0 eq), to the mixture.
-
Heat the mixture to 50°C and stir for 1 hour to form the active catalyst complex.
-
Cool the reaction mixture to room temperature.
-
Add N,N-diisopropylethylamine (DIPEA) (1.0 eq).
-
Slowly add cumene hydroperoxide (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., toluene/methanol) to yield (S)-omeprazole (Esomeprazole).
Analytical Method for Enantiomeric Excess (ee) Determination:
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H) and a mobile phase of hexane/isopropanol with a UV detector.
Visualization of the Synthetic Pathway
Caption: Asymmetric synthesis of Esomeprazole from its prochiral sulfide precursor.
Asymmetric Synthesis of the Sitagliptin Intermediate
Sitagliptin (Januvia®) is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key intermediate in its synthesis is a chiral β-amino acid derivative. Two prominent industrial methods for the asymmetric synthesis of this intermediate are ruthenium-catalyzed asymmetric hydrogenation of an enamine and a biocatalytic transamination.
The rhodium-catalyzed asymmetric hydrogenation of a β-enamino amide using a chiral phosphine ligand, such as tBu-JOSIPHOS, provides the desired (R)-β-amino amide with exceptional enantioselectivity.[5] Alternatively, a highly efficient and green approach involves the use of a transaminase enzyme to stereoselectively aminate a prochiral β-keto ester.[6]
Quantitative Data
| Method | Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / tBu-JOSIPHOS | Dehydrositagliptin | >95 | >99 | [5] |
| Biocatalytic Transamination | Transaminase | Prochiral β-keto ester | ~82 | >99 | [6] |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
Materials:
-
Dehydrositagliptin (β-enamino amide)
-
[Rh(COD)Cl]₂ (Rhodium(I) chloride 1,5-cyclooctadiene complex dimer)
-
(R,S)-tBu-JOSIPHOS (chiral phosphine ligand)
-
Methanol, degassed
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, charge a high-pressure reactor with [Rh(COD)Cl]₂ and (R,S)-tBu-JOSIPHOS in degassed methanol.
-
Stir the mixture at room temperature for 1 hour to form the active catalyst.
-
Add the dehydrositagliptin substrate to the reactor.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 90 psi).
-
Heat the reaction mixture to 50°C and stir vigorously.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by crystallization to yield the (R)-β-amino amide intermediate.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the asymmetric hydrogenation of the Sitagliptin intermediate.
Asymmetric Synthesis of the L-DOPA Intermediate
L-DOPA is a crucial medication for the treatment of Parkinson's disease. The Monsanto process, a landmark in industrial asymmetric catalysis, utilizes a rhodium-catalyzed asymmetric hydrogenation of an enamide precursor to produce the N-acyl-L-DOPA intermediate with high enantioselectivity.[7][8]
This process, commercialized in 1974, was one of the first industrial applications of asymmetric catalysis and remains a textbook example of its power. The catalyst, featuring the chiral diphosphine ligand DiPAMP, efficiently delivers hydrogen to one face of the double bond.
Quantitative Data
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| [Rh((R,R)-DiPAMP)(COD)]⁺BF₄⁻ | (Z)-α-acetamidocinnamic acid derivative | Quantitative | 95 | [7] |
Experimental Protocol: Monsanto L-DOPA Process
Materials:
-
(Z)-α-Acetamido-4-hydroxy-3-methoxycinnamic acid
-
[Rh((R,R)-DiPAMP)(COD)]⁺BF₄⁻ (catalyst)
-
Methanol or Ethanol/Water mixture
-
Hydrogen gas
Procedure:
-
Charge a pressure reactor with the (Z)-α-acetamidocinnamic acid derivative and the rhodium catalyst in a suitable solvent such as methanol or an ethanol/water mixture.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas to approximately 3 atm.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 25-50°C).
-
The reaction is typically complete within a few hours. Monitor by a suitable analytical method.
-
After the reaction is complete, vent the reactor and filter the reaction mixture to remove the catalyst.
-
The N-acetyl-L-DOPA product can be isolated by crystallization from the filtrate.
-
Subsequent hydrolysis of the N-acetyl group yields L-DOPA.
Visualization of the Catalytic Cycle
Caption: Simplified catalytic cycle for the Rh-DiPAMP catalyzed asymmetric hydrogenation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uclm.es [uclm.es]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine as a Chiral Solvating Agent in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a valuable chiral solvating agent (CSA) for the determination of enantiomeric excess (ee) and the assignment of absolute configuration of chiral molecules using Nuclear Magnetic Resonance (NMR) spectroscopy. Its efficacy stems from the presence of two trifluoromethyl groups, which act as sensitive probes in ¹⁹F NMR and can also induce significant chemical shift nonequivalence in ¹H NMR of analyte enantiomers. This document provides detailed application notes and protocols for the utilization of this CSA.
Chiral solvating agents form transient diastereomeric complexes with the enantiomers of a chiral analyte. These diastereomeric complexes are non-equivalent and, therefore, exhibit different NMR chemical shifts, allowing for the quantification of each enantiomer. The use of CSAs offers a rapid and non-destructive method for enantiomeric purity assessment, often requiring minimal sample preparation compared to derivatization techniques.
Principle of Chiral Recognition
The chiral recognition mechanism relies on the formation of transient, non-covalent diastereomeric complexes between the chiral solvating agent and the enantiomers of the analyte. The differing spatial arrangements of these complexes lead to distinct chemical environments for the nuclei of the analyte's enantiomers, resulting in separate signals in the NMR spectrum. The integration of these signals allows for the direct determination of the enantiomeric ratio.
Applications
This compound is particularly effective for the chiral discrimination of:
-
Chiral Carboxylic Acids: Forms acid-base salts, leading to strong intermolecular interactions and significant chemical shift differences.
-
Chiral Alcohols: Hydrogen bonding interactions between the amine of the CSA and the hydroxyl group of the alcohol can lead to effective enantiodiscrimination.
-
Other Chiral Molecules with Acidic Protons or Hydrogen Bond Acceptors: The amine functionality of the CSA can interact with various functional groups, making it a versatile agent for a range of chiral analytes.
Data Presentation
The following table summarizes the typical chemical shift nonequivalence (ΔΔδ) observed for various classes of chiral analytes when using this compound as a chiral solvating agent. The data is presented for both ¹H and ¹⁹F NMR spectroscopy.
| Analyte Class | Analyte Example | Nucleus Observed | Chemical Shift Difference (ΔΔδ in ppm) | Molar Ratio (CSA:Analyte) | Solvent |
| Carboxylic Acids | Mandelic Acid | ¹H (α-proton) | 0.05 - 0.15 | 1:1 to 2:1 | CDCl₃ |
| Ibuprofen | ¹H (methyl) | 0.03 - 0.10 | 1.5:1 | CDCl₃ | |
| ¹⁹F (CSA) | 0.10 - 0.25 | 1:1 | CDCl₃ | ||
| Alcohols | 1-Phenylethanol | ¹H (α-proton) | 0.02 - 0.08 | 2:1 | CDCl₃ |
| ¹⁹F (CSA) | 0.08 - 0.18 | 1.5:1 | CDCl₃ | ||
| Amines | 1-Phenylethylamine | ¹H (α-proton) | 0.01 - 0.05 | 1:1 | CDCl₃ |
Note: The optimal molar ratio and the magnitude of the chemical shift difference can vary depending on the specific analyte, solvent, and temperature. It is recommended to perform a titration experiment to determine the optimal conditions for a new analyte.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess of a Chiral Carboxylic Acid
1. Materials:
-
This compound (CSA)
-
Chiral carboxylic acid analyte (e.g., racemic and enantiomerically enriched samples)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
Micropipettes
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral carboxylic acid analyte into a clean, dry vial.
-
Prepare a stock solution of the CSA in CDCl₃ (e.g., 20 mg/mL).
-
Dissolve the analyte in approximately 0.5 mL of CDCl₃ directly in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add a specific molar equivalent of the CSA stock solution (e.g., 1.0, 1.5, or 2.0 equivalents).
-
Gently shake the NMR tube to ensure thorough mixing.
3. NMR Data Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H (and/or ¹⁹F).
-
Temperature: 298 K (or as optimized).
-
Parameters for ¹H NMR:
-
Pulse sequence: Standard single pulse (zg30).
-
Number of scans: 16-64 (depending on concentration).
-
Relaxation delay (d1): 2-5 seconds.
-
Acquisition time: 3-4 seconds.
-
-
Parameters for ¹⁹F NMR:
-
Pulse sequence: Standard single pulse with proton decoupling.
-
Number of scans: 64-256.
-
Relaxation delay (d1): 2-5 seconds.
-
4. Data Processing and Analysis:
-
Process the acquired FID with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H).
-
Carefully phase the spectrum and perform baseline correction.
-
Identify the signals corresponding to the two enantiomers. These will be two separate peaks or multiplets for a specific proton (or fluorine) of the analyte or the CSA.
-
Integrate the signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [|Integration(major enantiomer) - Integration(minor enantiomer)| / (Integration(major enantiomer) + Integration(minor enantiomer))] x 100
-
Visualizations
Caption: Experimental workflow for determining enantiomeric excess using a chiral solvating agent.
Caption: Principle of chiral recognition leading to distinct NMR signals for enantiomers.
Application Notes and Protocols for the Enantioselective Synthesis of Amines using (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine that serves as a valuable building block and resolving agent in the enantioselective synthesis of various chiral compounds, particularly amines and carboxylic acids. Its utility stems from the presence of a stereogenic center and the bulky, electron-withdrawing bis(trifluoromethyl)phenyl group, which can induce significant diastereomeric differentiation in intermediates, facilitating their separation. These application notes provide detailed protocols for the two primary applications of this compound: as a chiral resolving agent for the separation of racemic carboxylic acids and as a chiral auxiliary for the diastereoselective synthesis of amines.
Application 1: Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation
The classical method of diastereomeric salt formation is a robust and scalable technique for the separation of enantiomers. By reacting a racemic carboxylic acid with the enantiomerically pure this compound, a pair of diastereomeric salts is formed. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent liberation of the acid from the separated diastereomeric salt yields the desired enantiomerically enriched carboxylic acid.
General Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution of a racemic carboxylic acid.
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol describes the resolution of racemic ibuprofen using this compound.
Materials:
-
Racemic Ibuprofen
-
This compound
-
Methanol
-
Diethyl ether
-
2 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol with gentle heating.
-
In a separate flask, dissolve 12.85 g (50 mmol) of this compound in 50 mL of methanol.
-
Slowly add the amine solution to the ibuprofen solution with constant stirring.
-
Allow the mixture to cool to room temperature, and then place it in an ice bath for 2 hours to induce crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol (2 x 15 mL).
-
Dry the crystals under vacuum to obtain the diastereomerically enriched salt.
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Dissolve the dried diastereomeric salt in 100 mL of water.
-
Acidify the solution to pH 1-2 by the dropwise addition of 2 M HCl with stirring.
-
Extract the liberated ibuprofen with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
Data Presentation:
| Parameter | Value |
| Starting Racemic Ibuprofen | 10.3 g |
| Resolving Agent | 12.85 g |
| Yield of Diastereomeric Salt | Varies (dependent on crystallization) |
| Yield of Enriched Ibuprofen | Varies |
| Enantiomeric Excess (ee%) | To be determined by chiral HPLC/GC |
| Specific Rotation ([α]_D) | To be determined |
Application 2: As a Chiral Auxiliary for the Diastereoselective Synthesis of Amines
This compound can be used as a chiral auxiliary to direct the stereochemical outcome of a reaction. This is typically achieved by forming a chiral imine intermediate, which then undergoes a diastereoselective nucleophilic addition. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched amine.
General Workflow for Asymmetric Amine Synthesis
Caption: Workflow for asymmetric amine synthesis using a chiral auxiliary.
Experimental Protocol: Diastereoselective Synthesis of a Homoallylic Amine
This protocol describes the diastereoselective addition of a nucleophile to an imine derived from this compound and an aldehyde.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., benzaldehyde)
-
Titanium(IV) isopropoxide
-
Allylmagnesium bromide (1 M in diethyl ether)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Formation of the Chiral Imine:
-
To a solution of benzaldehyde (5.3 g, 50 mmol) in 100 mL of anhydrous DCM, add this compound (12.85 g, 50 mmol).
-
Add titanium(IV) isopropoxide (17.0 g, 60 mmol) and stir the mixture at room temperature for 12 hours.
-
The reaction progress can be monitored by TLC or GC-MS.
-
-
Diastereoselective Nucleophilic Addition:
-
Cool the solution of the in-situ generated imine to -78 °C under an inert atmosphere.
-
Slowly add allylmagnesium bromide (60 mL of 1 M solution in diethyl ether, 60 mmol) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
-
Work-up and Isolation of the Adduct:
-
Quench the reaction by the slow addition of 100 mL of saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
The diastereomerically enriched adduct can be treated with a suitable method to cleave the chiral auxiliary, such as catalytic hydrogenation, to yield the free homoallylic amine.
-
Data Presentation:
| Parameter | Value |
| Starting Aldehyde | 5.3 g |
| Chiral Auxiliary | 12.85 g |
| Nucleophile | 60 mmol |
| Yield of Diastereomeric Adduct | Varies |
| Diastereomeric Excess (de%) | To be determined by NMR or chiral HPLC/GC |
| Yield of Enriched Amine | Varies |
| Enantiomeric Excess (ee%) | To be determined by chiral HPLC/GC |
Conclusion
This compound is a versatile and effective chiral reagent for the enantioselective synthesis of amines and carboxylic acids. The protocols provided herein offer a general framework for its application in both diastereomeric salt resolution and as a chiral auxiliary. Researchers are encouraged to optimize reaction conditions such as solvent, temperature, and stoichiometry for specific substrates to achieve the best results in terms of yield and stereoselectivity.
Experimental procedure for reductive amination with the compound
Audience: Researchers, scientists, and drug development professionals.
Abstract: Reductive amination is a cornerstone of modern organic and medicinal chemistry, providing a robust and versatile method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds.[1] This one-pot reaction, which involves the formation of an imine or iminium ion intermediate followed by in-situ reduction, is widely utilized in drug discovery and development due to its efficiency, operational simplicity, and broad functional group tolerance.[2] These application notes provide a detailed overview of the reductive amination mechanism, common reagents, and comprehensive experimental protocols for various reducing agents. Quantitative data is presented to facilitate methods comparison, and diagrams are included to illustrate the reaction pathway and experimental workflow.
Mechanism of Reductive Amination
Reductive amination is typically a one-pot procedure that combines a carbonyl compound (aldehyde or ketone) with an amine (ammonia, primary, or secondary) and a reducing agent. The reaction proceeds through two key stages:
-
Imine/Iminium Ion Formation: The amine performs a nucleophilic attack on the carbonyl carbon to form a hemiaminal intermediate. This intermediate then undergoes dehydration (loss of a water molecule) to form an imine (from primary amines) or an iminium ion (from secondary amines). This step is often catalyzed by mild acid.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the corresponding amine.[1] The choice of reducing agent is critical to avoid the premature reduction of the starting carbonyl compound.
Caption: General mechanism of reductive amination.
Data Presentation: Comparison of Common Reducing Agents
The choice of reducing agent significantly impacts reaction efficiency, selectivity, and substrate scope. Mild hydride reagents are preferred as they selectively reduce the protonated imine intermediate over the starting carbonyl compound.[3]
Table 1: Performance of Borohydride Reagents in the Reductive Amination of Cyclohexanone with Benzylamine.
| Reducing Agent | Typical Reaction Conditions | Product | Typical Yield (%) | Key Observations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), RT | N-Benzylcyclohexylamine | 95-98% | High selectivity, broad functional group tolerance, minimal side products.[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), pH ~6-7 | N-Benzylcyclohexylamine | 70-85% | Slower reaction times; reagent is toxic and can lead to cyanide contamination.[4] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), stepwise addition | N-Benzylcyclohexylamine | 40-60% | Significant formation of cyclohexanol byproduct due to competitive ketone reduction.[4] |
Table 2: Representative Yields for Various Substrates and Conditions.
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) |
| Benzaldehyde | Ethylamine | NaBH₃CN | MeOH | 91%[5][6] |
| m-Anisaldehyde | Dimethylamine HCl | NaBH(OAc)₃ | THF | 77% |
| Cycloheptanone | Cycloheptylamine | NaBH(OAc)₃ | DCE | 96%[7] |
| Acetophenone | Aniline | H₂ / Cu(OAc)₂ | Toluene | High[8] |
| Various Aldehydes | Aqueous Ammonia | H₂ / Co catalyst | Water | 91-97%[9] |
Experimental Protocols
The following are generalized one-pot protocols for reductive amination. Researchers should optimize stoichiometry, reaction time, and temperature for their specific substrates.
Caption: A typical one-pot reductive amination workflow.
Protocol 1: Using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
This is often the preferred method due to its high selectivity, mild conditions, and broad applicability.[3]
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 eq.).
-
Reagent Addition: Add the primary or secondary amine (1.0-1.2 eq.) and an anhydrous solvent such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[10] If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (NEt₃) (1.0-1.2 eq.).
-
Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine/iminium intermediate. For less reactive substrates, acetic acid (1.0 eq.) can be added as a catalyst.[3]
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 5-10 minutes. The reaction is often slightly exothermic.
-
Reaction: Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Using Sodium Cyanoborohydride (NaBH₃CN)
This method is effective but requires pH control and careful handling due to the toxicity of the reagent.[7]
-
Preparation: Dissolve the aldehyde or ketone (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent, typically methanol (MeOH).[10]
-
pH Adjustment: Adjust the pH of the solution to ~6-7 by the dropwise addition of acetic acid.
-
Reduction: Add sodium cyanoborohydride (1.2-1.5 eq.) in a single portion.
-
Reaction: Stir the mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Catalytic Hydrogenation
This "green chemistry" approach uses molecular hydrogen and a metal catalyst, producing water as the only byproduct.[8]
-
Preparation: To a hydrogenation vessel, add the aldehyde or ketone (1.0 eq.), the amine (1.0-1.2 eq.), a suitable catalyst (e.g., 5-10 mol% Pd/C, PtO₂, or a copper catalyst), and a solvent (e.g., ethanol, ethyl acetate, or toluene).
-
Reaction: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to the desired pressure (e.g., 1-50 bar).
-
Heating/Stirring: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-80°C) for 4-24 hours.
-
Workup: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or distillation.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn.
-
Hydride Reagents: Sodium borohydride, cyanoborohydride, and triacetoxyborohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acidic solutions. Handle with care.
-
Sodium Cyanoborohydride: This reagent is highly toxic. Acidic workup conditions can release toxic hydrogen cyanide (HCN) gas. Always quench reactions in a basic medium.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate hydrogenation equipment and ensure there are no ignition sources. Handle catalysts, especially palladium on carbon (Pd/C), with care as they can be pyrophoric.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. interchim.fr [interchim.fr]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of chiral ligands in transition metal catalysis is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for the pharmaceutical, agrochemical, and fine chemical industries. This document provides detailed application notes and experimental protocols for the preparation and use of three prominent classes of chiral ligands: BINAP, Salen, and Oxazoline-based ligands.
Axially Chiral Diphosphine Ligands: The BINAP Family
(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as BINAP, is a pioneering axially chiral diphosphine ligand. Its C2-symmetric structure, arising from restricted rotation around the C-C bond connecting the two naphthalene rings, creates a well-defined chiral environment around a coordinated metal center.[1] This has made BINAP and its derivatives highly effective ligands for a multitude of asymmetric reactions, most notably rhodium- and ruthenium-catalyzed hydrogenations.[1][2]
Application: Asymmetric Hydrogenation of α-(Acylamino)acrylic Acids
Rh(I)-complexes of BINAP are exceptionally effective for the asymmetric hydrogenation of α-(acylamino)acrylic acids and their esters, yielding chiral α-amino acid derivatives with high enantioselectivity.[2] These products are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
Table 1: Performance of (S)-BINAP-Rh(I) Catalyst in Asymmetric Hydrogenation
| Substrate | Product | Catalyst Loading (mol%) | Solvent | Pressure (H₂) | Temp (°C) | Conversion (%) | ee (%) | Reference |
| (Z)-α-Acetamidocinnamic acid | N-Acetyl-(S)-phenylalanine | 0.5 - 1.0 | Ethanol | 1 - 4 atm | 25 | >99 | >95 | [2] |
| Methyl (Z)-α-acetamidocinnamate | Methyl N-acetyl-(S)-phenylalaninate | 0.5 - 1.0 | Methanol | 1 - 4 atm | 25 | >99 | >95 | [2] |
Experimental Protocols
Protocol 1.1: Synthesis of (S)-BINAP
This protocol is adapted from a procedure in Organic Syntheses.[2] The synthesis starts from racemic 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) and involves the resolution of the intermediate phosphine oxide, (±)-BINAPO.
dot
Caption: Synthetic workflow for (S)-BINAP.
Materials:
-
rac-2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL)
-
Pyridine
-
Phosphorus trichloride (PCl₃)
-
Phenylmagnesium bromide (PhMgBr)
-
Hydrogen peroxide (H₂O₂)
-
(+)-Dibenzoyltartaric acid ((+)-DBT)
-
Sodium hydroxide (NaOH)
-
Trichlorosilane (HSiCl₃)
-
Triethylamine (Et₃N)
-
Toluene, Chloroform, Ethyl Acetate, Methanol
Procedure:
-
Synthesis of racemic BINAPO (rac-BINAPO): A multi-step process starting from rac-BINOL, involving reaction with PCl₃, followed by a Grignard reaction with PhMgBr and subsequent oxidation with H₂O₂ yields rac-BINAPO.
-
Optical Resolution: Crude (±)-BINAPO is dissolved in refluxing chloroform, and a solution of (+)-DBT monohydrate in warm ethyl acetate is added.[2] The mixture is stirred at reflux and then allowed to stand at room temperature overnight to crystallize the (S)-BINAPO-(+)-DBT complex.
-
Isolation of (S)-BINAPO: The diastereomeric complex is treated with aqueous sodium hydroxide, and the liberated (S)-BINAPO is extracted with chloroform.[2]
-
Reduction to (S)-BINAP: (S)-BINAPO is dissolved in dry, degassed toluene. Triethylamine is added, followed by the dropwise addition of trichlorosilane at 0 °C. The mixture is stirred at 60°C for 2 hours. After cooling, the reaction is quenched with water. The organic layer is washed, dried, and concentrated. The product, (S)-BINAP, is precipitated with methanol and collected by filtration.[2]
Protocol 1.2: Asymmetric Hydrogenation using a Rh-(S)-BINAP Catalyst
dot
Caption: Experimental workflow for asymmetric hydrogenation.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(S)-BINAP
-
(Z)-α-Acetamidocinnamic acid
-
Anhydrous, degassed ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, [Rh(COD)₂]BF₄ and (S)-BINAP (1:1.1 molar ratio) are dissolved in a small amount of degassed ethanol. The solution is stirred for 15-20 minutes to form the active catalyst complex.
-
Reaction Setup: The substrate, (Z)-α-acetamidocinnamic acid, is placed in a hydrogenation vessel and dissolved in degassed ethanol. The pre-formed catalyst solution is then transferred to the vessel.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 4 atm). The reaction mixture is stirred vigorously at room temperature.
-
Work-up and Analysis: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The conversion can be determined by ¹H NMR spectroscopy. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Chiral Salen Ligands: Versatile Scaffolds for Catalysis
Chiral Salen ligands are tetradentate Schiff base ligands, typically synthesized from the condensation of a chiral diamine with two equivalents of a salicylaldehyde derivative.[3] Their robust [O,N,N,O] coordination motif allows for the formation of stable complexes with a wide range of metal ions.[4][5] The steric and electronic properties of Salen ligands can be readily tuned by modifying the diamine backbone and the salicylaldehyde precursors, making them highly versatile for various asymmetric transformations.[6][7]
Application: Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides
Co(III)-Salen complexes are exceptionally effective catalysts for the hydrolytic kinetic resolution (HKR) of terminal epoxides. This reaction provides access to both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric purity. Co-Salen complexes have demonstrated remarkable efficiency in this process, often achieving quantitative conversions and exceptional enantiomeric excesses (>99% ee).[4][5]
Table 2: Performance of a Chiral Co-Salen Catalyst in the HKR of Epoxides
| Epoxide | Product (Diol) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | ee (%) of recovered epoxide | ee (%) of diol | Reference |
| (±)-Propylene oxide | (R)-1,2-Propanediol | 0.2 - 0.5 | 25 | 2 - 4 | ~50 | >99 | >99 | [8] |
| (±)-Styrene oxide | (R)-1-Phenyl-1,2-ethanediol | 0.2 - 0.5 | 25 | 4 - 8 | ~50 | >99 | >99 | [8] |
Experimental Protocols
Protocol 2.1: Synthesis of a Chiral Salen Ligand
This protocol describes the synthesis of a common Salen ligand derived from (1R,2R)-(-)-1,2-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde.
dot
Caption: Synthesis of a chiral Salen ligand.
Materials:
-
(1R,2R)-(-)-1,2-diaminocyclohexane
-
3,5-di-tert-butylsalicylaldehyde
-
Ethanol
Procedure:
-
Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane in ethanol.
-
Add a solution of 3,5-di-tert-butylsalicylaldehyde (2.0 equivalents) in ethanol to the diamine solution.
-
Heat the mixture to reflux for 1-2 hours. A yellow precipitate will form.
-
Cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Collect the yellow solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure Salen ligand.
Protocol 2.2: Hydrolytic Kinetic Resolution of (±)-Styrene Oxide
dot
Caption: Simplified catalytic cycle for HKR.
Materials:
-
Chiral Co(II)-Salen complex
-
Acetic acid (glacial)
-
(±)-Styrene oxide
-
Water
-
Tetrahydrofuran (THF)
Procedure:
-
Catalyst Activation: The chiral Co(II)-Salen complex is dissolved in THF. Glacial acetic acid is added, and the solution is stirred in air for 30 minutes to generate the active Co(III) species.
-
Reaction: The racemic styrene oxide is added to the activated catalyst solution. Water (0.55 equivalents relative to the epoxide) is then added dropwise over a few minutes.
-
Monitoring: The reaction is stirred at room temperature and monitored by GC or TLC.
-
Work-up: Once approximately 50% conversion is reached, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether) and washed with water and brine. The organic layer is dried and concentrated.
-
Separation and Analysis: The unreacted (S)-styrene oxide and the product (R)-1-phenyl-1,2-ethanediol can be separated by column chromatography. The enantiomeric excess of both compounds is determined by chiral GC or HPLC analysis.
Chiral Oxazoline Ligands: Modular and Effective
Ligands containing a chiral oxazoline ring are widely used in asymmetric catalysis.[9] Their popularity stems from their straightforward synthesis from readily available and inexpensive chiral amino acids.[9][10] The stereocenter, positioned adjacent to the coordinating nitrogen atom, effectively influences the stereochemical outcome of the catalytic reaction.[9] Phosphinooxazoline (PHOX) ligands are a prominent class of bidentate ligands where the chiral oxazoline moiety is solely responsible for inducing asymmetry.[10]
Application: Iridium-Catalyzed Asymmetric Hydrogenation of Ketones
Iridium complexes bearing chiral oxazoline-based ligands have been successfully employed in the asymmetric hydrogenation of ketones, providing access to chiral secondary alcohols. For instance, Ir-catalyzed hydrogenation of α-substituted-α,β-unsaturated ketones can generate a chiral center at the α-position with high enantioselectivity.[10]
Table 3: Performance of a Chiral PHOX-Ir Catalyst in Asymmetric Hydrogenation
| Substrate (Ketone) | Product (Alcohol) | Catalyst Loading (mol%) | Solvent | Pressure (H₂) | Temp (°C) | Conversion (%) | ee (%) | Reference |
| 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 0.1 - 1.0 | Dichloromethane | 50 atm | 25 | >99 | 85-95 | [10] |
| Acetophenone | (R)-1-Phenylethanol | 0.1 - 1.0 | Dichloromethane | 50 atm | 25 | >99 | 80-90 | [10] |
Experimental Protocols
Protocol 3.1: Synthesis of a Chiral Oxazoline Ligand (e.g., a PHOX-type ligand)
The synthesis of oxazolines can be achieved through the reaction of acyl chlorides with 2-amino alcohols.[9]
dot
Caption: General synthesis of a PHOX ligand.
Materials:
-
Chiral amino alcohol (e.g., (S)-valinol)
-
2-(Diphenylphosphino)benzoic acid
-
Oxalyl chloride or thionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Acid Chloride Formation: 2-(Diphenylphosphino)benzoic acid is converted to the corresponding acid chloride by reacting with oxalyl chloride or thionyl chloride in an anhydrous solvent like dichloromethane.
-
Condensation and Cyclization: The chiral amino alcohol is dissolved in anhydrous dichloromethane with triethylamine. The solution of the freshly prepared acid chloride is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The intermediate amide undergoes in-situ cyclization to form the oxazoline ring.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography to yield the PHOX ligand.
Protocol 3.2: Asymmetric Hydrogenation of a Ketone using an Ir-PHOX Catalyst
dot
Caption: Workflow for Ir-catalyzed ketone hydrogenation.
Materials:
-
[Ir(COD)Cl]₂
-
Chiral PHOX ligand
-
Ketone substrate (e.g., 1-tetralone)
-
Anhydrous, degassed dichloromethane
-
Additive (e.g., I₂, NaBArF)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, [Ir(COD)Cl]₂ and the chiral PHOX ligand (1:2.2 molar ratio) are dissolved in anhydrous, degassed dichloromethane. The mixture is stirred for 30-60 minutes at room temperature to form the catalyst precursor. An additive, if required, is then added.
-
Reaction Setup: The ketone substrate is added to the catalyst solution in a high-pressure autoclave.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen, and pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at room temperature for the specified time.
-
Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The conversion is determined by GC analysis. The enantiomeric excess of the resulting chiral alcohol is determined by chiral GC or HPLC analysis after derivatization if necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Salen Ligands and Co-Salen Complexes [bldpharm.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxazoline - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Warfarin Enantiomeric Excess
Audience: Researchers, scientists, and drug development professionals.
Introduction
Warfarin is a widely prescribed oral anticoagulant used to treat and prevent thromboembolic disorders. It is a racemic mixture of two enantiomers, (S)-warfarin and (R)-warfarin. The enantiomers of warfarin exhibit significant differences in their pharmacological and metabolic profiles. (S)-warfarin is 2-5 times more potent as an anticoagulant than (R)-warfarin and is metabolized by different cytochrome P450 enzymes.[1] Therefore, the stereospecific analysis of warfarin enantiomers is crucial for pharmacokinetic, pharmacodynamic, and drug-drug interaction studies. This application note provides a detailed protocol for the chiral separation and quantification of warfarin enantiomers using High-Performance Liquid Chromatography (HPLC).
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral molecule. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and individual quantification.[2] The choice of the CSP and the mobile phase composition are critical factors in achieving successful chiral resolution. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed for the separation of warfarin and its metabolites.[2]
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of warfarin enantiomers. The following protocols are based on established and validated methods to ensure robust and reproducible results.
Instrumentation and Reagents
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Fluorescence).
-
Chiral HPLC Column (see Table 1 for examples).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Hexane (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Triethylamine (analytical grade)
-
Phosphate buffer
-
Water (deionized or HPLC grade)
-
(R)-Warfarin and (S)-Warfarin reference standards
-
Racemic warfarin
-
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve appropriate amounts of (R)-warfarin, (S)-warfarin, and racemic warfarin in acetonitrile to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to desired concentrations for calibration curves. A typical concentration range for calibration is 12.5–2500 ng/mL.[3]
Sample Preparation (from Plasma)
-
Acidification: Acidify one milliliter of the plasma sample by adding 700 µL of 1N sulfuric acid.[3]
-
Extraction: Add 3 mL of diethyl ether to extract the warfarin enantiomers. Vortex the mixture and then centrifuge to separate the layers.[3]
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[3]
-
Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase or acetonitrile, and inject a specific volume (e.g., 20-40 µL) into the HPLC system.[3][4]
Chromatographic Conditions
The selection of the chiral stationary phase and mobile phase is critical for successful enantiomeric separation. Below are examples of chromatographic conditions that have been successfully used for the separation of warfarin enantiomers.
Method 1: Reversed-Phase HPLC
-
Mobile Phase: Acetonitrile : Phosphate Buffer pH 2.0 (40:60, v/v)[4][5]
-
Column Temperature: 45°C[4]
-
Detection:
-
Injection Volume: 20 µL[4]
Method 2: Normal-Phase HPLC
-
Column: Chiralpak AS-3R[6]
-
Mobile Phase: Ethanol-Hexane (40:60)[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C[6]
-
Detection: UV at 283 nm[6]
-
Injection Volume: 20 µL
Method 3: Chiral HPLC-MS/MS
-
Column: Astec CHIROBIOTIC® V Chiral HPLC column (100 mm × 4.6 mm, 5 µm)[7][8]
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 4.0)[7][8]
-
Gradient: Start with 10% B, hold for 0.2 min, increase linearly to 40% B over 5 min, hold for 1 min, then re-equilibrate with 10% B for 2 min.[7][8]
-
Flow Rate: 0.8 mL/min[8]
-
Column Temperature: 50°C[8]
-
Detection: Mass Spectrometer in negative ion mode[8]
Data Presentation
The following table summarizes the quantitative data from various HPLC methods for the enantiomeric separation of warfarin.
| Chromatographic Method | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | R-Warfarin Retention Time (min) | S-Warfarin Retention Time (min) | Reference |
| Reversed-Phase HPLC | Chiralcel OD-RH | Acetonitrile:Phosphate Buffer pH 2 (40:60) | 1.0 | 10 - 11.5 | 14 - 16 | [4] |
| Reversed-Phase HPLC | ChiraDex® (250x4 mm, 5 µm) | Acetonitrile: Glacial Acetic Acid: Triethylamine (1000:3:2.5, v/v/v) | 1.0 | 5.7 ± 0.13 | 4.8 ± 0.16 | [3] |
| Normal-Phase HPLC | Chiralpak AS-3R | Ethanol-Hexane (40:60) | Not Specified | ~2.5 | ~3.5 | [6] |
| HPLC-MS/MS | Astec CHIROBIOTIC® V | Gradient with Acetonitrile and Ammonium Acetate Buffer | 0.8 | 4.44 | 4.80 | [7] |
Calculation of Enantiomeric Excess (% ee)
The enantiomeric excess is a measure of the purity of a chiral substance. It is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100
Where:
-
Area(S) is the peak area of the (S)-enantiomer.
-
Area(R) is the peak area of the (R)-enantiomer.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of warfarin enantiomers from a plasma sample.
Caption: Experimental workflow for HPLC analysis of warfarin enantiomers.
Conclusion
The chiral separation of warfarin enantiomers is a critical analytical procedure for research, clinical, and pharmaceutical development. The HPLC methods described in this application note, utilizing various chiral stationary phases and detection techniques, provide robust and reliable approaches for achieving this separation. Successful implementation of these protocols will enable researchers and drug development professionals to accurately quantify the enantiomers of warfarin, leading to a better understanding of its stereospecific properties.
References
- 1. Simultaneous determination of warfarin and 7-hydroxywarfarin enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, a key chiral intermediate in the production of various pharmaceuticals, including the antiemetic drug Aprepitant. The described method utilizes a highly efficient and stereoselective biocatalytic asymmetric amination of the prochiral ketone, 3,5-bis(trifluoromethyl)acetophenone. This enzymatic approach offers significant advantages over traditional chemical synthesis, including high enantiomeric excess, mild reaction conditions, and a more environmentally friendly process. The protocol is intended for researchers, scientists, and drug development professionals working on process development and manufacturing of chiral amines.
Introduction
Chiral amines are critical building blocks in the pharmaceutical industry, with a significant number of active pharmaceutical ingredients (APIs) containing at least one stereogenic amine center. The enantiomeric purity of these intermediates is often crucial for the efficacy and safety of the final drug product. This compound is a valuable chiral amine used in the synthesis of neurokinin-1 (NK1) receptor antagonists. Traditional synthetic routes to this compound often involve challenging and costly resolutions of racemic mixtures or the use of expensive chiral auxiliaries and catalysts.
Biocatalysis, particularly the use of ω-transaminases, has emerged as a powerful technology for the asymmetric synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate with high stereoselectivity, often yielding the desired amine with excellent enantiomeric excess (>99% ee). This application note details a robust and scalable protocol for the synthesis of this compound utilizing an (S)-selective ω-transaminase.
Synthesis Overview
The synthesis is a one-step asymmetric reductive amination of 3,5-bis(trifluoromethyl)acetophenone using an (S)-selective ω-transaminase. Isopropylamine serves as the amine donor, and pyridoxal-5'-phosphate (PLP) is an essential cofactor for the enzyme.
Reaction Scheme:
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Bis(trifluoromethyl)acetophenone | ≥98% | Commercially Available | Substrate |
| (S)-selective ω-transaminase | Industrial Grade | Various | Enzyme catalyst |
| Isopropylamine (IPA) | ≥99% | Commercially Available | Amine donor |
| Pyridoxal-5'-phosphate (PLP) | ≥98% | Commercially Available | Cofactor |
| Dimethyl sulfoxide (DMSO) | ACS Grade | Commercially Available | Co-solvent |
| Tris-HCl Buffer | Molecular Biology Grade | Commercially Available | Reaction buffer |
| Sodium Hydroxide | ACS Grade | Commercially Available | For pH adjustment and work-up |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | Commercially Available | Extraction solvent |
| Sodium Sulfate (anhydrous) | ACS Grade | Commercially Available | Drying agent |
Table 2: Optimized Reaction Parameters
| Parameter | Value |
| Substrate Concentration | 100 g/L (390 mM) |
| Amine Donor (IPA) Concentration | 1.0 M |
| (S)-ω-Transaminase Loading | 20 g/L (lyophilized powder) |
| PLP Concentration | 1.0 mM |
| Co-solvent (DMSO) | 20% (v/v) |
| pH | 8.5 |
| Temperature | 45°C |
| Reaction Time | 24 hours |
| Agitation | 200-300 RPM |
| Expected Yield | >95% |
| Enantiomeric Excess (ee) | >99.5% |
Experimental Protocol
This protocol is designed for a 1 L reaction volume. Scale-up or scale-down should be performed by maintaining the specified concentrations and reaction parameters.
Preparation of the Reaction Mixture
-
To a 2 L jacketed glass reactor equipped with an overhead stirrer, pH probe, and temperature controller, add 700 mL of 100 mM Tris-HCl buffer.
-
Adjust the pH of the buffer to 8.5 using a 5 M NaOH solution.
-
Add 1.0 mM of pyridoxal-5'-phosphate (PLP) to the buffer and stir until fully dissolved.
-
Add 20 g of lyophilized (S)-selective ω-transaminase powder to the reactor and stir gently until a homogeneous suspension is formed.
-
In a separate vessel, dissolve 100 g of 3,5-bis(trifluoromethyl)acetophenone in 200 mL of dimethyl sulfoxide (DMSO).
-
Add the substrate solution to the reactor.
-
Add 75 mL (approximately 1.0 M final concentration) of isopropylamine to the reactor.
-
Add additional Tris-HCl buffer (pH 8.5) to bring the final reaction volume to 1 L.
Biotransformation
-
Heat the reaction mixture to 45°C while stirring at 200-300 RPM.
-
Maintain the pH at 8.5 throughout the reaction. If the pH deviates, adjust with 1 M NaOH or 1 M HCl as necessary.
-
Monitor the reaction progress by taking samples periodically (e.g., every 4 hours) and analyzing them by HPLC for substrate consumption and product formation.
-
The reaction is typically complete within 24 hours, with substrate conversion exceeding 95%.
Product Isolation and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the reaction mixture to >12 with 5 M NaOH to ensure the product is in its free base form.
-
Extract the product from the aqueous phase with methyl tert-butyl ether (MTBE) (3 x 500 mL).
-
Combine the organic layers and wash with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.
-
For higher purity, the crude product can be purified by vacuum distillation.
Visualizations
Diagram 1: Overall Synthesis Workflow
Caption: Workflow for the biocatalytic synthesis of the target amine.
Diagram 2: Logical Relationship of Reaction Components
Caption: Key components and their roles in the enzymatic reaction.
Safety and Handling
-
3,5-Bis(trifluoromethyl)acetophenone and the resulting amine product should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Isopropylamine is flammable and should be handled with care, away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The biocatalytic protocol outlined in this document provides a scalable and efficient method for the large-scale synthesis of this compound with high optical purity. This approach represents a significant improvement over traditional chemical methods, offering a more sustainable and cost-effective manufacturing process for this important pharmaceutical intermediate. Further optimization of reaction conditions and downstream processing may be possible depending on the specific large-scale manufacturing setup.
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereomeric Salt Crystallization
Welcome to the technical support center for the optimization of diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial critical factors to investigate when a diastereomeric salt crystallization results in a low yield?
A1: Low yields often stem from several key factors that influence the solubility and precipitation of the diastereomeric salts. The primary parameters to investigate are:
-
Solvent System : The choice of solvent is paramount as it dictates the solubility of the two diastereomeric salts. An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, leading to the preferential crystallization of the less soluble salt.[1][2][3]
-
Resolving Agent : The selection of the chiral resolving agent is crucial. Not all agents will form salts with sufficient differences in physical properties to allow for easy separation.[1] It is standard practice to screen several resolving agents to identify the most effective one.[1]
-
Stoichiometry : The molar ratio of the racemic compound to the resolving agent can significantly impact the yield. While a 1:1 ratio is a common starting point, optimizing this by using sub-stoichiometric amounts (e.g., 0.5 equivalents) can sometimes improve the selective precipitation.[1][2]
-
Temperature Profile : The temperature during salt formation and crystallization directly affects the solubility of the salts.[1] A controlled and often slow cooling profile is critical for achieving both high yield and purity.[2][4]
-
Supersaturation : The level of supersaturation is a key driver for nucleation and crystal growth.[1] Insufficient supersaturation will prevent crystallization, while excessive levels can lead to rapid precipitation of oils or amorphous solids instead of well-ordered crystals.[2]
Q2: My experiment is producing an oil or amorphous solid instead of crystals. What causes this "oiling out" and how can I fix it?
A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid.[2] This is a common issue and typically points to problems with the solvent choice or level of supersaturation.
-
Inappropriate Solvent : The solvent may be too effective, dissolving both diastereomeric salts so well that the necessary supersaturation for crystallization is never reached.[2]
-
High Supersaturation : Conversely, an excessively high concentration can lead to rapid precipitation, favoring the formation of an oil over ordered crystals.[2][5]
-
High Crystallization Temperature : The temperature of the experiment may be above the melting point of the salt, causing it to separate as a liquid.[3][5]
Solutions:
-
Conduct a Solvent Screen : Experiment with a range of solvents with varying polarities.[2] Using a mixture of a "good" solvent and a "poor" solvent (an anti-solvent) can help induce crystallization.[2][3][4]
-
Adjust Supersaturation : If supersaturation is too high, start with a more dilute solution or implement a slower cooling rate.[2][5] If it's too low, carefully evaporate some solvent or slowly add an anti-solvent to decrease the salt's solubility.[2]
-
Lower the Temperature : A lower final crystallization temperature can reduce the solubility of the target salt and may be below its melting point, favoring crystal formation.[3][4]
Q3: The crystallized salt has a low diastereomeric excess (d.e.). How can I improve the purity?
A3: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in the chosen system, leading to their co-precipitation.[2] This can also occur if the more soluble diastereomer gets trapped in the crystal lattice of the less soluble one, a phenomenon known as solid solution formation.[5]
Strategies to Improve Purity:
-
Optimize the Solvent : A thorough solvent screen is crucial to find a system that maximizes the solubility difference between the two salts.[2]
-
Slow Down Crystallization : Rapid crystallization, often caused by fast cooling or high supersaturation, can trap the more soluble diastereomer.[2] Implement a slower, more controlled cooling profile.[2]
-
Perform Recrystallization : A single crystallization step is often not enough to achieve high purity. One or more recrystallizations of the obtained salt are typically necessary, although this may lead to a loss in yield.[2][4]
-
Check Starting Material Purity : Impurities in the initial racemic compound or the resolving agent can inhibit proper nucleation and crystal growth.[2]
-
Consider a Different Resolving Agent : If other methods fail, screening for a different resolving agent is a primary alternative. A structurally different agent will form diastereomers with different physical properties, which may prevent the formation of a solid solution.[1][5]
Q4: What advanced strategies can be employed if standard screening methods fail to provide a good yield?
A4: If basic screening of solvents and resolving agents is unsuccessful, you can explore more advanced techniques like Crystallization-Induced Diastereomeric Transformation (CIDT) . This powerful method can significantly improve yields, sometimes approaching 100%. CIDT is applicable when the undesired, more soluble diastereomer in the solution can epimerize (convert) to the desired, less soluble diastereomer, which then crystallizes. This process drives the equilibrium toward the formation of the desired product.[1]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the crystallization of diastereomeric salts.
| Problem | Possible Cause | Recommended Solution(s) |
| No Crystals Form | 1. Solvent is too good (high solubility).[2][4] 2. Insufficient supersaturation.[2] 3. Impurities inhibiting nucleation.[2] | 1. Conduct a systematic solvent/anti-solvent screen.[2][3] 2. Increase concentration by evaporating solvent or slowly adding an anti-solvent.[2] 3. Lower the final crystallization temperature.[4] 4. Introduce seed crystals of the desired diastereomer.[1][2] 5. Ensure high purity of starting materials.[2] |
| Low Yield | 1. The desired salt is still significantly soluble in the mother liquor.[2][4] 2. Crystallization time was too short (not at equilibrium).[2][4] 3. Suboptimal stoichiometry.[1] | 1. Optimize the solvent system to further decrease the solubility of the target salt.[2] 2. Lower the final crystallization temperature and/or increase crystallization time.[2][4] 3. Experiment with the racemate-to-resolving agent ratio (e.g., try 0.5-1.0 equivalents of resolving agent).[2][3] |
| Low Purity (d.e.) | 1. Solvent system does not effectively differentiate between diastereomers.[2] 2. Crystallization was too rapid.[2] 3. Formation of a solid solution.[5] | 1. Perform a thorough solvent screen to maximize the solubility difference.[2] 2. Implement a slower, controlled cooling profile.[2] 3. Perform one or more recrystallizations.[2] 4. Screen for a different resolving agent.[5] |
Data Presentation: Impact of Key Parameters
The following table summarizes the general effects of key experimental parameters on the yield and purity of the desired diastereomeric salt. The optimal conditions are highly system-dependent and must be determined experimentally.[4]
| Parameter | Effect on Yield | Effect on Purity | Recommendation |
| Cooling Rate | Slower cooling can increase yield by allowing more time for crystallization.[4] | Slower cooling generally improves purity by favoring thermodynamic equilibrium.[4] | A slow, controlled cooling profile is often optimal.[4] |
| Final Temperature | Lower temperatures decrease solubility, thus increasing yield.[4] | Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly.[4] | Optimize for the best balance of yield and purity.[4] |
| Stirring/Agitation | Can improve yield by preventing localized supersaturation.[4] | Can either improve or decrease purity depending on the system's kinetics.[4] | Test experimentally; gentle agitation is often beneficial. |
| Stoichiometry | Can be optimized to maximize the precipitation of the desired salt.[1] | Can be adjusted to improve selectivity. | Start with a 1:1 molar ratio, then screen sub-stoichiometric amounts of the resolving agent (e.g., 0.5-1.0 equiv.).[2][3] |
Experimental Protocols
Protocol 1: Screening for Optimal Solvent and Resolving Agent
Objective: To identify an effective chiral resolving agent and solvent system that provides good crystal formation and selectivity.
Methodology:
-
Preparation of Stock Solutions : Prepare stock solutions of the racemic compound and a selection of chiral resolving agents in a suitable solvent like methanol or ethanol.[6]
-
Salt Formation : In a multi-well plate or a series of small vials, combine a fixed volume of the racemic stock solution with one equivalent of each resolving agent stock solution.[6]
-
Solvent Evaporation : Evaporate the solvent to obtain the solid diastereomeric salt mixtures.[6]
-
Addition of Screening Solvents : To each well/vial, add a fixed volume of a different screening solvent or solvent mixture. A typical screen would include alcohols, esters, ketones, and hydrocarbons.[1][3]
-
Equilibration : Seal the plate/vials and agitate them at a constant temperature (e.g., room temperature) for a set period (e.g., 24-48 hours) to allow the system to reach equilibrium.[1][3]
-
Analysis : Visually inspect for crystal formation. Isolate any crystalline material by filtration. Analyze the solid and the corresponding mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[1]
Protocol 2: Scaled-Up Crystallization
Objective: To perform the crystallization on a larger scale using the optimal conditions identified during screening.
Methodology:
-
Dissolution and Salt Formation : In an appropriately sized reaction vessel, dissolve the racemic compound (1.0 equivalent) and the selected chiral resolving agent (using the optimized stoichiometry) in the optimal solvent.[3] Heat the mixture gently if necessary to ensure complete dissolution.[3]
-
Controlled Cooling : Allow the clear solution to cool slowly and undisturbed to room temperature to promote the formation of large, well-defined crystals.[6] A programmed cooling ramp is ideal.
-
Seeding (Optional) : If crystallization does not initiate spontaneously, add a small seed crystal of the desired diastereomeric salt.[6]
-
Further Crystallization : For maximum yield, the mixture can be further cooled to a lower temperature (e.g., 0-4 °C) and held for several hours.[6]
-
Isolation : Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[2]
-
Washing : Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[2]
-
Drying : Dry the crystals under vacuum to a constant weight.[2]
Protocol 3: Liberation of the Pure Enantiomer
Objective: To recover the pure enantiomer from the purified diastereomeric salt.
Methodology:
-
Salt Dissociation : Dissolve the purified diastereomeric salt in a suitable solvent, such as water.[2][6]
-
pH Adjustment : Add an acid or base to break the ionic bond of the salt. For a basic enantiomer resolved with an acidic agent, add a base (e.g., 1 M NaOH) to raise the pH (>10).[2] For an acidic enantiomer, add an acid (e.g., 1 M HCl).
-
Extraction : Transfer the mixture to a separatory funnel and extract the liberated free enantiomer into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) several times.[2][6]
-
Drying and Concentration : Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified enantiomer.[2]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the process of optimizing diastereomeric salt crystallization.
Caption: Troubleshooting workflow for common crystallization issues.
References
Troubleshooting low yields in reactions with (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
Welcome to the technical support center for reactions involving (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound is a chiral amine with the molecular formula C10H9F6N and a molecular weight of approximately 257.18 g/mol .[1][2] Its structure includes a phenyl ring substituted with two trifluoromethyl groups, which are strongly electron-withdrawing. This feature significantly influences the amine's reactivity and the properties of its derivatives.[1] It is stable at room temperature in closed containers under normal storage and handling conditions.[3]
Q2: What are the common applications of this chiral amine?
This compound is a valuable chiral intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl groups can enhance properties like lipophilicity and metabolic stability in drug candidates.[1] It is also used in organocatalysis, particularly in thiourea-based catalysts where the electron-withdrawing groups increase the acidity of the N-H bonds, thereby strengthening hydrogen-bonding interactions.[1]
Q3: Are there any specific safety precautions I should take when handling this compound?
While specific toxicity data is limited, it is prudent to handle this compound with standard laboratory safety precautions for aromatic amines. This includes using personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood to avoid inhalation and skin contact.[1]
Troubleshooting Guide for Low Reaction Yields
Low yields in reactions involving this compound can arise from several factors related to reaction conditions, reagent quality, and reaction type. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Poor Reactivity in Nucleophilic Substitution or Acylation Reactions
Possible Cause: The electron-withdrawing trifluoromethyl groups on the phenyl ring decrease the nucleophilicity of the amine.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the reduced reactivity.
-
Use a Stronger Base: In reactions where the amine needs to be deprotonated or a proton scavenger is required, a stronger, non-nucleophilic base can be beneficial.
-
Extend Reaction Time: Monitor the reaction progress over a longer period to allow for complete conversion.
-
Activate the Electrophile: If reacting with a carboxylic acid, convert it to a more reactive species like an acid chloride or use a coupling agent.
Issue 2: Incomplete Conversion in Biocatalytic Amination
Possible Cause: Sub-optimal reaction parameters for the enzyme-catalyzed reaction.
Troubleshooting Steps:
-
Optimize pH and Temperature: Enzymatic reactions are highly sensitive to pH and temperature. For instance, in the synthesis of the (R)-enantiomer using an R-ω-transaminase, a pH of 9.0 and a temperature of 40°C were found to be optimal.[4][5]
-
Adjust Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition.[6] Gradual addition of the substrate may improve yields.
-
Use of Co-solvents: The solubility of the starting material, 3,5-bis(trifluoromethyl)acetophenone, can be low in aqueous buffers.[6] The use of co-solvents like DMSO or surfactants such as Tween 20 can improve solubility and reaction yield.[4][5]
-
Equilibrium Shift: In transaminase reactions, the formation of a ketone byproduct can limit the equilibrium conversion. Introducing an alcohol dehydrogenase (ADH) to convert the ketone can shift the equilibrium towards the desired amine product.[4][5]
Issue 3: Side Product Formation
Possible Cause: The presence of reactive functional groups or impurities can lead to undesired side reactions.
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the purity of this compound and other reagents. Impurities can interfere with the reaction.
-
Inert Atmosphere: For reactions sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Protecting Groups: If other functional groups in the reactants are susceptible to side reactions, consider using appropriate protecting groups.
Data Summary
The following table summarizes the effect of various parameters on the yield of related biocatalytic reactions, which can provide insights for optimizing reactions with this compound.
| Reaction Type | Substrate | Biocatalyst | Key Parameter | Condition | Yield (%) | Reference |
| Asymmetric Reduction | 3,5-bis(trifluoromethyl)acetophenone | Candida tropicalis 104 | Oxygen Environment | Oxygen-deficient | 73.7 | [7][8] |
| Asymmetric Reduction | 3,5-bis(trifluoromethyl)acetophenone | Candida tropicalis 104 | Co-solvent (NADES) | Choline chloride:trehalose | 86.2 | [7][8] |
| Asymmetric Reduction | 3'-(trifluoromethyl)acetophenone | Recombinant E. coli | pH | 7.5 | >90 | [6] |
| Asymmetric Reduction | 3'-(trifluoromethyl)acetophenone | Recombinant E. coli | Surfactant | 0.6% Tween-20 | Increased 4-fold | [6] |
| Asymmetric Amination | 3,5-bistrifluoromethylacetophenone | R-ω-transaminase (ATA117) | pH | 9.0 | High | [4][5] |
| Asymmetric Amination | 3,5-bistrifluoromethylacetophenone | R-ω-transaminase (ATA117) | Temperature | 40°C | High | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for Biocatalytic Amination
This protocol is a generalized procedure based on the synthesis of the (R)-enantiomer.[4]
-
Reaction Setup: In a suitable reaction vessel, combine the buffer solution (e.g., 0.1 M Tris-HCl, pH 9.0), the amino acceptor (3,5-bis(trifluoromethyl)acetophenone) dissolved in a minimal amount of a co-solvent like DMSO, the amino donor (e.g., isopropylamine), and the cofactor (e.g., pyridoxal 5'-phosphate - PLP).
-
Enzyme Addition: Add the ω-transaminase enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 40°C) with agitation (e.g., 180 rpm) for a specified period (e.g., 24 hours).
-
Work-up and Analysis: After the reaction is complete, quench the reaction and extract the product with an organic solvent. Analyze the yield and enantiomeric excess using appropriate techniques such as HPLC or GC.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in reactions with this compound.
References
- 1. Buy 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | 187085-97-8 [smolecule.com]
- 2. This compound | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Enantionmeric Excess in Resolutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (ee) of your resolved enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the enantiomeric excess of a resolved compound?
The primary strategies for improving the enantiomeric excess (ee) of a chiral compound after an initial resolution can be broadly categorized as follows:
-
Crystallization-Based Methods: These techniques leverage the different physical properties of either diastereomers or enantiomers.
-
Diastereomeric Salt Crystallization: A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts.[1][2] These salts possess different solubilities, enabling one to be selectively crystallized.[1][2]
-
Preferential Crystallization: This method is applicable to conglomerates, which are racemic mixtures that crystallize as separate, enantiopure crystals.[1][3] By seeding a supersaturated solution with crystals of the desired enantiomer, its crystallization can be induced.[1][3]
-
-
Kinetic Resolution: This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.
-
Enzymatic Kinetic Resolution: Utilizes enzymes that selectively catalyze a reaction for one enantiomer, leaving the other unreacted.[3][4] Lipases and esterases are commonly used for this purpose.[3]
-
Chemical Kinetic Resolution: Employs chiral chemical reagents or catalysts to achieve the same differential reactivity.[5]
-
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in methods like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) to separate enantiomers based on their differential interactions with the CSP.[1][4]
Q2: How can I improve the enantiomeric excess of a diastereomeric salt crystallization?
Several factors can be optimized to enhance the ee of your crystallized diastereomeric salt:
-
Solvent Screening: The choice of solvent is critical as the solubility of the diastereomeric salts can vary significantly between different solvents. A systematic screening of various solvents is recommended.
-
Cooling Rate: Slow and controlled cooling of the saturated solution often leads to the formation of more ordered and purer crystals.[6]
-
Recrystallization: Performing one or more recrystallization steps on the obtained crystals can significantly improve the enantiomeric excess.[7][8]
-
Resolving Agent: The choice of the resolving agent can have a dramatic impact on the diastereomeric excess and, consequently, the enantiomeric excess of the final product.[1] It is often beneficial to screen a variety of chiral resolving agents.[2]
Q3: My kinetic resolution is resulting in low enantiomeric excess. What are the potential causes and solutions?
Low enantiomeric excess in a kinetic resolution can stem from several issues:
-
Low Selectivity of the Catalyst/Reagent: The inherent selectivity of the chiral catalyst or enzyme (often expressed as the selectivity factor, s, or k_fast/k_slow) is a primary determinant of the achievable ee.[5][9] If the selectivity is low, it may be necessary to screen for a more selective catalyst or enzyme.
-
Reaction Conversion: In a standard kinetic resolution, the enantiomeric excess of both the product and the unreacted starting material changes with the reaction conversion.[9] To obtain high ee of the unreacted starting material, the reaction needs to be carried to a high enough conversion.[5][9] Conversely, for the product, the highest ee is often observed at lower conversions.[9] It is crucial to monitor the reaction and stop it at the optimal point.
-
Racemization: If the starting material or product can racemize under the reaction conditions, this will lead to a decrease in the enantiomeric excess.[3] This is particularly relevant for compounds with acidic chiral centers.[3]
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomeric Salts by Crystallization
If you are experiencing difficulty in separating diastereomeric salts, consider the following troubleshooting steps:
| Symptom | Possible Cause | Suggested Solution |
| No crystal formation | Solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. Try cooling the solution to a lower temperature (e.g., in an ice bath). |
| Inappropriate solvent. | Screen a wider range of solvents with varying polarities. | |
| Oily precipitate forms instead of crystals | The solubility of the salt is too high in the chosen solvent. | Try a less polar solvent or a mixture of solvents. |
| Cooling is too rapid. | Allow the solution to cool down slowly to room temperature before further cooling. | |
| Low diastereomeric excess of crystals | Insufficient difference in solubility between the diastereomers in the chosen solvent. | Perform a more extensive solvent screening. Consider using a different resolving agent. |
| Co-crystallization of both diastereomers. | Optimize the cooling rate. Perform one or more recrystallizations of the obtained solid. |
Issue 2: Low Enantiomeric Excess in Enzymatic Kinetic Resolution
For troubleshooting low ee in enzymatic kinetic resolutions, refer to the following guide:
| Symptom | Possible Cause | Suggested Solution |
| Low ee of the product at ~50% conversion | The enzyme has low enantioselectivity for the substrate. | Screen different enzymes (e.g., various lipases). |
| The reaction has proceeded beyond the optimal conversion for product ee. | Monitor the reaction progress closely and stop it at a lower conversion. | |
| Low ee of the recovered starting material | The reaction has not reached a high enough conversion. | Extend the reaction time to drive the conversion higher. |
| The enzyme is not stable under the reaction conditions. | Optimize reaction parameters such as temperature and pH. Consider using an immobilized enzyme for better stability.[10] | |
| Both product and starting material have low ee | Potential racemization of the starting material or product. | Analyze the stability of your compounds under the reaction conditions (without the enzyme). If racemization occurs, consider a dynamic kinetic resolution approach if applicable.[9] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
This protocol outlines a general procedure for the resolution of a racemic carboxylic acid using a chiral amine as the resolving agent.
-
Dissolution: Dissolve the racemic carboxylic acid in a suitable solvent with gentle heating.[1]
-
Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of the chiral amine resolving agent to the solution.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath may be necessary.[1]
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[1]
-
Drying: Dry the crystals thoroughly.
-
Liberation of the Enantiomer: Treat the diastereomeric salt with an acid (e.g., HCl) to liberate the free enantiomer of the carboxylic acid.[1]
-
Extraction: Extract the enantiomer into an organic solvent.
-
Purity Analysis: Determine the enantiomeric excess of the purified enantiomer using chiral HPLC or polarimetry.[1]
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Alcohol
This protocol provides a general method for the enzymatic resolution of a racemic alcohol using a lipase.
-
Preparation: Dissolve the racemic alcohol (1 equivalent) in a suitable organic solvent (e.g., tert-butyl methyl ether).[10]
-
Reaction Setup: Add an acyl donor (e.g., vinyl acetate, 3 equivalents) to the solution.[10] Then, add the immobilized lipase (e.g., Novozym 435, typically 10-50% by weight of the substrate).[10]
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., room temperature).[1]
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by a suitable method (e.g., GC or HPLC) to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Work-up: Once the desired conversion is reached, filter off the enzyme. Remove the solvent under reduced pressure.
-
Separation: Separate the unreacted alcohol from the ester product using column chromatography.
-
Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester product.
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: Troubleshooting workflow for kinetic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
The primary purification techniques include:
-
Recrystallization: Often used for the final purification of the free base or its salts to achieve high chemical purity.
-
Column Chromatography: Employed to separate the desired amine from reaction byproducts and starting materials. Due to the basic nature of the amine, it is common to use a mobile phase containing a small amount of a basic modifier like triethylamine to prevent peak tailing.
-
Chiral Chromatography: Essential for the separation of enantiomers to obtain high enantiomeric excess (ee%). This is typically performed using a chiral stationary phase (CSP).
-
Acid-Base Extraction: A classic workup procedure to separate the basic amine from neutral and acidic impurities.
Q2: How can I determine the enantiomeric excess (ee%) of my purified product?
The enantiomeric excess is most reliably determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the (S) and (R) enantiomers, and the ratio of their peak areas is used to calculate the ee%.
Q3: My amine is sticking to the silica gel during column chromatography, leading to low recovery. What can I do?
This is a common issue with amines due to their basicity. To mitigate this:
-
Add a basic modifier: Incorporate a small amount (0.1-1%) of triethylamine or ammonia solution into your mobile phase. This will compete with your amine for the acidic sites on the silica gel, reducing tailing and improving recovery.
-
Use a different stationary phase: Consider using alumina (basic or neutral) or a reverse-phase silica gel (C18) for your chromatography.
-
Convert to a salt: Sometimes, purifying the amine as a salt (e.g., hydrochloride) can improve its chromatographic behavior.
Q4: I am observing racemization of my (S)-amine during purification. What are the potential causes and solutions?
Racemization can be caused by exposure to harsh acidic or basic conditions, or elevated temperatures.
-
Avoid strong acids and bases: Use mild conditions for pH adjustments whenever possible.
-
Keep temperatures low: Perform purification steps at room temperature or below, especially if the compound is known to be sensitive.
-
Minimize exposure time: Do not let the amine sit in solution for extended periods, particularly under non-neutral pH conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - Compound is too soluble in the chosen solvent.- Too much solvent was used.- Cooling was too rapid, leading to the formation of fine crystals that are difficult to filter. | - Perform a solvent screen to find a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to dissolve the compound.- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. |
| Poor Separation in Column Chromatography | - Inappropriate mobile phase polarity.- Co-elution of impurities.- Sample overload. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) first.- Try a different solvent system or a different stationary phase (e.g., alumina, C18).- Reduce the amount of sample loaded onto the column. |
| Inconsistent ee% Results from Chiral HPLC | - Inadequate separation of enantiomers.- Racemization during sample preparation or analysis.- Incorrect integration of peaks. | - Optimize the chiral HPLC method (mobile phase, flow rate, temperature).- Ensure the sample is dissolved in a neutral solvent and analyzed promptly.- Manually review the peak integration to ensure accuracy. |
| Presence of Salt Impurities in Final Product | - Incomplete removal of salts from acid-base extraction.- Use of a volatile base (e.g., triethylamine) that forms a salt with the product. | - Wash the organic layer with brine during the workup to remove residual salts.- If a volatile base was used in chromatography, consider a post-chromatography workup or re-dissolving the product in a solvent and filtering to remove any salt precipitate. |
Experimental Protocols
General Acid-Base Extraction Workflow
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an acidic solution (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Extract the amine with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.
Chiral HPLC for Enantiomeric Excess Determination
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). The exact ratio needs to be optimized for the specific derivative.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
-
Procedure:
-
Dissolve a small amount of the purified amine in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Record the chromatogram and identify the peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess using the formula: ee% = [|(Area of S-enantiomer) - (Area of R-enantiomer)| / |(Area of S-enantiomer) + (Area of R-enantiomer)|] * 100.
-
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for addressing low enantiomeric excess (ee%).
Technical Support Center: Troubleshooting Common Side Reactions and Byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproducts encountered during key laboratory experiments.
Table of Contents
-
Peptide Synthesis
-
Aspartimide Formation
-
Diketopiperazine (DKP) Formation
-
Methionine Oxidation
-
-
Polymerase Chain Reaction (PCR)
-
Non-Specific Amplification and Primer-Dimers
-
-
Protein Expression & Purification
-
Inclusion Body Formation
-
Protein Aggregation
-
-
Organic Synthesis
-
Suzuki Coupling: Protodeboronation and Homocoupling
-
Amide Bond Formation: Racemization and N-Acylurea Formation
-
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development. However, several common side reactions can lead to impurities that are often difficult to remove, impacting yield and purity.
FAQ: Aspartimide Formation
Q1: What is aspartimide formation and why is it problematic?
A1: Aspartimide formation is a base-catalyzed intramolecular cyclization of an aspartic acid (Asp) residue, leading to a succinimide ring.[1][2] This side reaction is particularly problematic because the aspartimide intermediate can be cleaved by the base used for Fmoc deprotection (e.g., piperidine) or water, resulting in a mixture of α- and β-aspartyl peptides, as well as their epimers.[3] These byproducts are often difficult to separate from the desired peptide due to their similar masses and chromatographic behavior.[4]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: Sequences where the Asp residue is followed by a small, unhindered amino acid are most prone to this side reaction. The most susceptible sequences include -Asp-Gly-, -Asp-Asn-, and -Asp-Ser-.[3]
Q3: How can I detect aspartimide formation?
A3: Aspartimide formation itself results in a mass loss of 18 Da (loss of water). The subsequent hydrolysis to β-aspartyl peptides results in no mass change from the target peptide, making it detectable by LC-MS/MS through fragmentation analysis but not by a simple mass check. The piperidide adducts will show a mass increase. Reversed-phase HPLC (RP-HPLC) can often resolve the byproducts from the desired peptide, appearing as distinct peaks.
Q4: What strategies can I use to minimize or prevent aspartimide formation?
A4: Several strategies can be employed, ranging from simple modifications to your protocol to using specialized reagents.
Data Presentation: Impact of Different Strategies on Aspartimide Formation
| Strategy | Conditions | Reduction in Aspartimide-Related Impurities | Reference(s) |
| Additive in Deprotection | 20% Piperidine in DMF with 1 M Oxyma | From 44% to 15% in a model peptide | [3] |
| Alternative Base | 5% Piperazine in DMF or NMP | Significantly reduced DKP formation, which can be related | [5] |
| Backbone Protection | Hmb backbone protection on the preceding residue | Complete suppression in a model hexapeptide | [6] |
| Side-Chain Protecting Group | Use of bulky protecting groups like O-1-adamantyl or trityl-based groups | Exacerbated by less bulky groups, suggesting bulk is beneficial | [3] |
Experimental Protocols
Protocol 1: Fmoc-Deprotection with an Additive to Suppress Aspartimide Formation
This protocol utilizes an acidic additive in the piperidine deprotection solution to reduce the basicity at the peptide backbone, thereby minimizing aspartimide formation.
-
Reagent Preparation : Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (HOBt) in high-purity dimethylformamide (DMF).
-
Resin Swelling : Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection : Drain the DMF and add the piperidine/HOBt solution to the resin.
-
Reaction : Allow the deprotection reaction to proceed for 20-30 minutes at room temperature.
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Confirmation : Perform a Kaiser test to confirm the presence of free primary amines before proceeding to the next coupling step.[2]
Mandatory Visualization
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
FAQ: Diketopiperazine (DKP) Formation
Q1: What is Diketopiperazine (DKP) formation?
A1: DKP formation is an intramolecular cyclization reaction that occurs at the N-terminus of a growing peptide chain, typically involving the first two amino acids. This results in the cleavage of the dipeptide from the resin as a cyclic diketopiperazine, leading to a truncated peptide and a significant loss of yield.[5][7]
Q2: Which sequences are prone to DKP formation?
A2: The rate of DKP formation is highly sequence-dependent. Peptides with Proline (Pro) or Glycine (Gly) at the C-terminal (first) or second position are particularly susceptible.[7] The sequence Gly-Pro is much more prone to DKP formation than Pro-Gly.[7]
Q3: How can I prevent DKP formation?
A3: Strategies to prevent DKP formation focus on either speeding up the coupling of the third amino acid or using specialized reagents.
Data Presentation: Effect of Deprotection Conditions on DKP Formation
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference(s) |
| 20% Piperidine | DMF | 13.8 | [5] |
| 5% Piperidine | DMF | 12.2 | [5] |
| 5% Piperazine | DMF | < 4.0 | [5] |
| 5% Piperazine | NMP | < 4.0 | [5] |
Experimental Protocols
Protocol 2: Suppressing DKP Formation by Incorporating a Dipeptide
This protocol avoids the formation of the unstable dipeptide-resin intermediate by coupling a pre-formed dipeptide.
-
Dipeptide Preparation : Synthesize the Fmoc-protected dipeptide corresponding to the second and third amino acids of your target sequence in solution.
-
First Amino Acid Coupling : Couple the first (C-terminal) amino acid to the resin as usual.
-
Fmoc Deprotection : Remove the Fmoc group from the first amino acid.
-
Dipeptide Coupling : Couple the pre-formed Fmoc-dipeptide to the resin-bound amino acid using standard coupling conditions.
-
Continue Synthesis : Proceed with the synthesis of the remaining peptide sequence.
Mandatory Visualization
Caption: Logical workflow illustrating the point of DKP formation during SPPS.
FAQ: Methionine Oxidation
Q1: What causes methionine oxidation during peptide synthesis?
A1: The thioether side chain of methionine (Met) is susceptible to oxidation, forming methionine sulfoxide (Met(O)). This is most commonly observed during the final cleavage step when the peptide is exposed to strong acids like trifluoroacetic acid (TFA) in the presence of oxygen or other oxidizing species.[8][9]
Q2: How does methionine oxidation affect my peptide?
A2: Oxidation introduces a polar sulfoxide group, which can alter the peptide's conformation, biological activity, and chromatographic behavior. It results in a mass increase of 16 Da.
Q3: How can I prevent methionine oxidation during cleavage?
A3: The most effective way to prevent methionine oxidation is to use a cleavage cocktail containing scavengers that can reduce any oxidizing species present.
Experimental Protocols
Protocol 3: Optimized Cleavage Cocktail to Prevent Methionine Oxidation
This protocol utilizes a cleavage cocktail with reducing agents to minimize the oxidation of methionine residues.
-
Resin Preparation : After synthesis, wash the peptidyl-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation : In a fume hood, prepare the cleavage cocktail fresh. A common and effective cocktail is "Reagent K".
-
Composition : Trifluoroacetic acid (TFA)/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 by volume.
-
-
Cleavage Reaction : Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation : Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation : Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification : Collect the precipitated peptide by centrifugation and proceed with purification.
Mandatory Visualization
Caption: Oxidation of methionine to methionine sulfoxide during acidic cleavage.
Polymerase Chain Reaction (PCR)
PCR is a powerful technique for amplifying specific DNA sequences. However, its sensitivity can also lead to the amplification of non-target sequences if not properly optimized.
FAQ: Non-Specific Amplification and Primer-Dimers
Q1: What are non-specific amplification and primer-dimers?
A1: Non-specific amplification refers to the amplification of DNA sequences other than the intended target. Primer-dimers are formed by the annealing of primers to each other, which are then extended by the polymerase, creating a short, unwanted product. Both compete with the desired amplification for PCR reagents, reducing the yield of the target product.[10]
Q2: What causes non-specific amplification and primer-dimers?
A2: The most common causes are:
-
Suboptimal Annealing Temperature : If the annealing temperature is too low, primers can bind to partially complementary sequences, leading to non-specific products.[11]
-
Poor Primer Design : Primers with complementary sequences, especially at their 3' ends, are prone to forming primer-dimers.[12]
-
High Primer Concentration : Excess primers increase the likelihood of primer-dimer formation.[13]
-
Too Many Cycles : Excessive cycling can lead to the amplification of low-level non-specific products.[13]
Q3: How can I troubleshoot non-specific amplification and primer-dimers?
A3: A systematic approach to optimizing your PCR conditions is the key.
Data Presentation: Troubleshooting Non-Specific Amplification
| Parameter | Recommended Change | Rationale | Reference(s) |
| Annealing Temperature | Increase in 1-2 °C increments | Increases stringency of primer binding | [10] |
| Primer Concentration | Decrease to 0.1-0.5 µM | Reduces the probability of primer-dimer formation | [12] |
| Number of Cycles | Reduce to 25-30 cycles for high template concentrations | Minimizes amplification of spurious products | |
| Magnesium Concentration | Decrease in 0.5 mM increments | Mg²⁺ stabilizes primer-template binding; reducing it increases specificity | [12] |
| Hot-Start PCR | Use a hot-start Taq polymerase | Prevents polymerase activity at low temperatures where primers can bind non-specifically | [14] |
Experimental Protocols
Protocol 4: Optimizing Annealing Temperature using Gradient PCR
This protocol uses a thermal cycler with a gradient function to test a range of annealing temperatures in a single run.
-
Reaction Setup : Prepare a master mix with all PCR components except the template DNA. Aliquot the master mix into a strip of PCR tubes.
-
Add Template : Add the template DNA to each tube.
-
Gradient Setup : Place the PCR strip in a gradient thermal cycler. Program the cycler with your standard PCR protocol, but set the annealing step to have a temperature gradient. A typical gradient might range from 50°C to 65°C.
-
Run PCR : Run the PCR program.
-
Analysis : Analyze the products from each tube by agarose gel electrophoresis. The lane corresponding to the highest annealing temperature that produces a strong, specific band and minimal non-specific products indicates the optimal annealing temperature.[15]
Mandatory Visualization
Caption: A logical workflow for troubleshooting common PCR issues based on gel results.
Protein Expression & Purification
Recombinant protein expression in hosts like E. coli is a fundamental technique, but challenges such as insolubility and aggregation are common.
FAQ: Inclusion Body Formation
Q1: What are inclusion bodies?
A1: Inclusion bodies are dense, insoluble aggregates of misfolded protein that can form in the cytoplasm of expression hosts like E. coli.[7] While they can protect the protein from proteolysis and allow for high expression levels of toxic proteins, the protein within them is not biologically active and requires solubilization and refolding.[7]
Q2: What causes inclusion body formation?
A2: High rates of protein synthesis often overwhelm the cell's folding machinery, leading to the accumulation of misfolded protein intermediates that aggregate.[14] Factors like high induction temperature and high inducer concentration contribute to this.[14]
Q3: How can I reduce inclusion body formation and increase soluble protein yield?
A3: The primary strategy is to slow down the rate of protein expression to allow more time for proper folding.
Data Presentation: Strategies to Minimize Inclusion Body Formation
| Parameter | Recommended Change | Rationale | Reference(s) |
| Expression Temperature | Lower to 16-25°C | Reduces the rate of protein synthesis and hydrophobic interactions that lead to aggregation.[16] | [16] |
| Inducer Concentration | Lower the concentration of IPTG (e.g., to 0.05-0.1 mM) | Reduces the rate of transcription and translation.[16] | [16] |
| Expression Host | Use strains engineered for enhanced protein folding (e.g., SHuffle, Origami) | These strains can have enhanced disulfide bond formation or co-express chaperones. | [17] |
| Solubility Tags | Fuse a highly soluble protein tag (e.g., MBP, GST) to your protein | These tags can help to keep the target protein in a soluble state. | [14] |
Experimental Protocols
Protocol 5: Optimizing Expression Temperature for Soluble Protein
-
Transformation : Transform your expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Starter Culture : Inoculate a small volume of LB medium with a single colony and grow overnight at 37°C.
-
Main Culture : Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and Temperature Shift : Split the main culture into several flasks. Induce protein expression with IPTG and place each flask at a different temperature (e.g., 37°C, 30°C, 25°C, 18°C).
-
Expression : Allow protein expression to proceed for a set time (e.g., 4 hours for higher temperatures, 16-24 hours for lower temperatures).
-
Analysis : Harvest the cells from each culture. Lyse the cells and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine the temperature that yields the highest amount of soluble protein.
Mandatory Visualization
Caption: Factors influencing the formation of soluble protein versus inclusion bodies.
FAQ: Protein Aggregation During Purification
Q1: My protein is soluble after expression but aggregates during purification. Why?
A1: Protein aggregation during purification can be caused by a change in the protein's environment that compromises its stability. This can include non-optimal pH, salt concentration, or exposure to hydrophobic surfaces (e.g., chromatography resins). High protein concentrations during elution or concentration steps are also a major cause.[17]
Q2: How can I prevent protein aggregation during purification?
A2: The key is to find buffer conditions that stabilize your protein.
Experimental Protocols
Protocol 6: Screening for Optimal Buffer Conditions to Prevent Aggregation
This protocol uses small-scale trials to identify buffer additives that enhance protein stability.
-
Prepare Additive Stock Solutions : Prepare concentrated stock solutions of various stabilizing additives (e.g., L-Arginine, glycerol, non-detergent sulfobetaines, low concentrations of non-ionic detergents).
-
Aliquoting : Aliquot your partially purified protein into several microcentrifuge tubes.
-
Additive Screening : Add a different stabilizing agent to each tube to a final working concentration. Include a control with no additive.
-
Stress Induction : Induce aggregation by a stress factor relevant to your purification, such as incubation at a higher temperature for a short period or a freeze-thaw cycle.
-
Analysis : Centrifuge the tubes to pellet any insoluble aggregates. Analyze the amount of protein remaining in the supernatant by SDS-PAGE or a protein concentration assay. The condition with the most soluble protein is optimal.
Organic Synthesis
FAQ: Suzuki Coupling Side Reactions
Q1: What are the most common side reactions in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation : This is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, consuming the starting material.[4]
-
Homocoupling : This is the coupling of two molecules of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.[18]
Q2: How can I minimize these side reactions?
A2: Optimizing the base, solvent, and reaction atmosphere is crucial.
Data Presentation: Minimizing Protodeboronation and Homocoupling
| Side Reaction | Mitigation Strategy | Rationale | Reference(s) |
| Protodeboronation | Use weaker, anhydrous bases (e.g., K₃PO₄, CsF) | Strong, aqueous bases can accelerate C-B bond cleavage. | [19] |
| Protodeboronation | Use boronic esters (e.g., pinacol esters) | Boronic esters are more stable to protodeboronation than boronic acids. | [18] |
| Homocoupling | Thoroughly degas solvents and the reaction vessel | Removes oxygen, which promotes the homocoupling pathway. | [19] |
| Homocoupling | Use a Pd(0) pre-catalyst or ensure efficient reduction of Pd(II) | Pd(II) species can directly catalyze homocoupling. | [19] |
Experimental Protocols
Protocol 7: General Suzuki Coupling to Minimize Side Reactions
-
Reagent Preparation : Use anhydrous solvents and finely ground, dry base.
-
Inert Atmosphere : To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), anhydrous base (e.g., K₃PO₄, 2.5 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Degassing : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition : Add degassed anhydrous solvent (e.g., Toluene, Dioxane) via syringe.
-
Reaction : Heat the reaction to the lowest temperature that allows for efficient coupling (e.g., 80°C).
-
Monitoring : Monitor the reaction by TLC or LC-MS to determine the point of completion and avoid prolonged heating.
Mandatory Visualization
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
FAQ: Amide Bond Formation Side Reactions
Q1: What are common side reactions when using carbodiimide coupling reagents like EDC?
A1: The primary side reaction is the rearrangement of the reactive O-acylisourea intermediate to a stable, unreactive N-acylurea byproduct. This consumes the activated carboxylic acid and reduces the yield. For chiral carboxylic acids, racemization (epimerization) is also a significant concern.[15][20]
Q2: How can I prevent N-acylurea formation and racemization?
A2: The use of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is the standard method. These additives react with the O-acylisourea to form an active ester, which is more stable, less prone to racemization, and reacts efficiently with the amine.[15]
Data Presentation: Comparison of Amide Coupling Reagents
| Coupling Agent/System | Class | Key Advantages | Key Disadvantages/Side Reactions |
| EDC | Carbodiimide | Water-soluble byproducts, easy workup | Can lead to racemization and N-acylurea formation |
| DCC | Carbodiimide | High yields, cost-effective | Insoluble DCU byproduct, can cause racemization |
| HATU | Uronium Salt | High efficiency, fast reaction, low racemization | Higher cost, potential for side reactions if used in excess |
| T3P | Phosphonic Anhydride | Low epimerization, water-soluble byproducts | Requires a base like pyridine |
Experimental Protocols
Protocol 8: EDC/HOBt Coupling to Minimize Side Reactions
-
Reagent Dissolution : Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Activation : Add EDC (1.1 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition : Add the amine (1.0 eq) to the reaction mixture.
-
Reaction : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup : Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent. Wash the organic layer to remove water-soluble byproducts.
Mandatory Visualization
Caption: Desired and side reaction pathways in EDC-mediated amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 10. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing PCR: Proven Tips and Troubleshooting Tricks | The Scientist [the-scientist.com]
- 13. bio-rad.com [bio-rad.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. Yoneda Labs [yonedalabs.com]
- 19. benchchem.com [benchchem.com]
- 20. interchim.fr [interchim.fr]
Navigating the Stability of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine under various reaction conditions. Understanding the stability profile of this critical chiral building block is paramount for successful and reproducible synthetic outcomes. Below, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere. The compound is typically stable at room temperature when stored in tightly sealed containers. For prolonged storage, refrigeration (2-8 °C) is advised.
Q2: How stable is the trifluoromethyl group on the phenyl ring?
A2: The trifluoromethyl (CF3) group is exceptionally stable under a wide range of chemical, electrochemical, thermal, and photochemical conditions. This stability is attributed to the high bond energy of the carbon-fluorine bond. Therefore, degradation of the trifluoromethyl moieties is not a common issue under typical synthetic transformations.
Q3: What is the basicity of this amine and how does it affect its reactivity?
A3: The predicted pKa of the conjugate acid of this compound is approximately 8.39.[1] The two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring reduce the basicity of the amine compared to unsubstituted phenylethylamines. This reduced basicity can affect its nucleophilicity in certain reactions, such as acylation, potentially requiring longer reaction times or more reactive electrophiles.
Q4: Can this chiral amine undergo racemization?
A4: Chiral benzylic amines have the potential to racemize, particularly under harsh conditions. Racemization can occur via the formation of an achiral imine intermediate, which can be facilitated by heat, strong acids, or strong bases. While the trifluoromethyl groups may influence the rate of racemization, it is crucial to employ mild reaction conditions whenever possible to maintain the enantiomeric purity of the amine.
Troubleshooting Guide
This guide addresses common stability-related issues that may be encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solutions |
| Low reaction yield or incomplete conversion | Reduced Nucleophilicity: The electron-withdrawing trifluoromethyl groups decrease the amine's nucleophilicity, leading to sluggish reactions with electrophiles. | - Use more reactive acylating agents (e.g., acid chlorides instead of anhydrides).- Employ coupling agents known to be effective for less nucleophilic amines.- Increase the reaction temperature cautiously, while monitoring for potential side reactions or racemization.- Consider using a stronger, non-nucleophilic base to deprotonate the amine if applicable to the reaction mechanism. |
| Formation of colored impurities | Oxidation: Benzylic amines are susceptible to oxidation, which can lead to the formation of imines, nitrones, or other colored byproducts, especially when exposed to air, light, or oxidizing agents. | - Perform reactions under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Avoid exposure of the reaction mixture to strong light.- Ensure all reagents are free of oxidizing impurities. |
| Loss of enantiomeric excess (%ee) | Racemization: The chiral center may be compromised under harsh acidic or basic conditions, or at elevated temperatures. | - Maintain a neutral or mildly basic/acidic pH where possible.- Avoid prolonged heating at high temperatures.- If a strong base is required, consider using a non-nucleophilic base at low temperatures.- Analyze the enantiomeric purity of the product and any unreacted starting material to assess if racemization is occurring. |
| Formation of unexpected side products | Reaction with Strong Oxidants: Strong oxidizing agents can lead to the cleavage of the C-C bond between the chiral center and the phenyl ring, forming 3,5-bis(trifluoromethyl)benzoic acid. | - Avoid the use of strong oxidizing agents like permanganate or dichromate if the amine functionality is to be preserved.- If oxidation of another part of the molecule is necessary, protect the amine group beforehand. |
| Difficulty in purification | Salt Formation: The amine can form salts with acidic reagents or byproducts, which may complicate extraction and chromatography. | - During aqueous workup, carefully adjust the pH to ensure the amine is in its freebase form for efficient extraction into an organic solvent.- Consider using a suitable ion-exchange resin for purification. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol provides a starting point for the acylation of this compound, taking into account its reduced nucleophilicity.
-
Reagent Preparation: Dissolve the carboxylic acid (1.0 eq.) and a suitable coupling agent (e.g., HATU, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, CH2Cl2) under an inert atmosphere.
-
Activation: Add a non-nucleophilic base (e.g., DIEA, 2.0 eq.) to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add this compound (1.05 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the reduced nucleophilicity of the amine, the reaction may require longer times or gentle heating (e.g., 40-50 °C).
-
Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Monitoring for Racemization
This protocol outlines a general method to assess the enantiomeric stability of the amine under specific reaction conditions.
-
Reaction Setup: Subject a known quantity of enantiomerically pure this compound to the desired reaction conditions (e.g., specific pH, temperature, solvent) for a set period.
-
Sampling: At various time points, withdraw aliquots from the reaction mixture.
-
Sample Preparation: Quench the reaction in the aliquot (if necessary) and isolate the amine. This may involve extraction and solvent removal.
-
Chiral HPLC Analysis: Analyze the enantiomeric excess (%ee) of the isolated amine using a suitable chiral HPLC column and method.
-
Data Analysis: Plot the %ee as a function of time to determine the rate of racemization under the tested conditions.
Visualizing Stability Considerations
The following diagrams illustrate key concepts related to the stability of this compound.
References
Technical Support Center: Troubleshooting Emulsions in Reaction Workups
This guide provides researchers, scientists, and drug development professionals with practical solutions for breaking emulsions encountered during the workup of chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is an emulsion and why does it form during my reaction workup?
A: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1][2] Emulsions are often stabilized by surfactant-like molecules or fine solid particles present in the reaction mixture, which accumulate at the interface between the two liquids and prevent the droplets from coalescing.[3] Vigorous shaking or stirring during liquid-liquid extraction can promote emulsion formation.[3]
Q2: I have a persistent emulsion. What is the first and simplest thing I should try?
A: The simplest approach is to be patient. Allow the separatory funnel to stand undisturbed for 15 to 60 minutes.[4] Gravity alone can sometimes be sufficient to break a weak emulsion.[4] Gently swirling the mixture or stirring the emulsion layer with a glass rod can also help the droplets coalesce.[5]
Q3: The emulsion is still present after letting it stand. What is the next step?
A: The next step is to try "salting out." Add a saturated solution of sodium chloride (brine) to the separatory funnel.[5] The increased ionic strength of the aqueous layer reduces the solubility of organic compounds in it, which can help disrupt the emulsion.[2][6] You can also add solid sodium chloride directly to the mixture.[7]
Q4: How does changing the pH of the aqueous layer help break an emulsion?
A: Adjusting the pH can be very effective, especially if the emulsion is stabilized by acidic or basic compounds.[2] Changing the pH can alter the charge of these emulsifying agents, making them more soluble in either the aqueous or organic phase and thus breaking the emulsion. For emulsions stabilized by alkali soaps or detergents, acidifying the aqueous layer to approximately pH 2 can be effective.[8][9]
Q5: Are there any physical methods I can use for very stubborn emulsions?
A: Yes, several physical methods can be employed for persistent emulsions:
-
Centrifugation: This is often a highly effective method. Spinning the mixture at high speed forces the denser phase to the bottom, breaking the emulsion.[10][11]
-
Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® or a plug of glass wool can physically break up the droplets and remove fine solids that may be stabilizing the emulsion.[7][12]
-
Heating or Cooling: Gently warming the mixture can decrease the viscosity and promote coalescence.[2] Conversely, freezing the mixture can cause ice crystals to physically rupture the emulsion.[2]
-
Ultrasonic Bath: Placing the sample in an ultrasonic bath can provide the energy needed to disrupt the emulsion.[8][9]
Q6: Can I add another solvent to break the emulsion?
A: Yes, adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to dissolve the emulsifying agents.[10] Be mindful that this will change the composition of your organic layer and may complicate solvent removal later.
Q7: My emulsion is caused by fine solid particles. How should I deal with this?
A: Filtration through a pad of Celite® is the recommended method for emulsions stabilized by suspended solids.[12] Celite® is a diatomaceous earth that provides a porous filter bed to trap the fine particulates, allowing the two liquid phases to separate.[12]
Quantitative Data for Emulsion Breaking Techniques
The following table summarizes key quantitative parameters for various emulsion breaking techniques.
| Technique | Parameter | Recommended Value/Range | Notes |
| Salting Out | Brine (Saturated NaCl) Volume | Add in 5-10 mL portions for a 250 mL separatory funnel.[4] | Continue adding until the emulsion breaks. |
| pH Adjustment | Acidic Conditions | Adjust to ~pH 2 for emulsions stabilized by alkali soaps/detergents.[8][9] | Use dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).[4] |
| Centrifugation | Speed | 3000-5000 rpm[4] | Higher speeds may be necessary for very stable emulsions. |
| Time | 5-15 minutes[4] | Longer times may be required depending on the emulsion's stability. | |
| Filtration | Celite® Pad Thickness | 1-2 cm[4] | Ensure the pad is well-packed and wetted with the organic solvent. |
| Solvent Addition | Dilution of Organic Layer | Dilute by a factor of 5-10X.[7] | This is often a last resort as it increases solvent volume. |
Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine (Salting Out)
-
Preparation: Prepare a saturated solution of sodium chloride (brine) by dissolving solid NaCl in distilled water until no more salt dissolves.
-
Addition: Carefully add the brine solution in small portions (e.g., 5-10 mL for a 250 mL separatory funnel) to the separatory funnel containing the emulsion.[4]
-
Mixing: After each addition, gently swirl the separatory funnel. Avoid vigorous shaking to prevent the emulsion from reforming.
-
Observation: Allow the mixture to stand for several minutes and observe if a distinct layer begins to form.
-
Repeat: Continue adding brine in portions until the emulsion is completely broken and two clear layers are visible.
-
Separation: Drain the aqueous layer, followed by the organic layer.
Protocol 2: Breaking an Emulsion by Centrifugation
-
Transfer: Carefully transfer the emulsified mixture from the separatory funnel into appropriately sized centrifuge tubes.
-
Balancing: Ensure that the centrifuge tubes are properly balanced to prevent damage to the centrifuge.
-
Centrifugation: Place the tubes in the centrifuge and spin at a moderate speed (typically 3000-5000 rpm) for 5-15 minutes.[4]
-
Observation: After centrifugation, carefully remove the tubes. The mixture should be separated into distinct organic and aqueous layers, sometimes with a small amount of solid material at the interface.[4]
-
Separation: Carefully decant or pipette the separated layers into appropriate containers.[4]
Protocol 3: Breaking an Emulsion by Filtration through Celite®
-
Funnel Preparation: Place a piece of filter paper in a Büchner funnel and wet it with the organic solvent being used in the extraction.
-
Celite® Pad Preparation: Prepare a slurry of Celite® in the organic solvent and pour it onto the filter paper to create a packed pad of about 1-2 cm in thickness.[4]
-
Settling the Pad: Gently apply a vacuum to settle the pad and remove excess solvent.
-
Filtration: Slowly pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.[4]
-
Collection: Collect the filtrate, which should now consist of two distinct layers, in a clean flask.
-
Separation: Transfer the filtrate to a separatory funnel and separate the layers as usual.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting emulsions during a reaction workup.
Caption: A decision-making flowchart for breaking emulsions in a laboratory setting.
References
- 1. medium.com [medium.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. azom.com [azom.com]
- 10. biotage.com [biotage.com]
- 11. dolphincentrifuge.com [dolphincentrifuge.com]
- 12. Workup [chem.rochester.edu]
Technical Support Center: Recrystallization Solvent Screening for Salts
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the successful recrystallization solvent screening of pharmaceutical salts.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of salts and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures.[1] | 1. Reduce the volume of the solvent by evaporation to increase the concentration of the salt. 2. If using a single solvent, consider a mixed-solvent system by adding an anti-solvent. 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1] 4. Cool the solution to a lower temperature using an ice-salt bath.[2] |
| "Oiling out" occurs. | The salt's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.[1][3][4] | 1. Reheat the solution to dissolve the oil and add more solvent to decrease the concentration. 2. Slow down the cooling rate to allow for the formation of crystals instead of oil.[1] 3. Consider using a solvent with a lower boiling point.[5] 4. If using a mixed-solvent system, adjust the solvent ratio. |
| Poor recovery of the salt. | Too much solvent was used, the salt has some solubility in the cold solvent, or crystals were lost during transfer. | 1. Use the minimum amount of hot solvent necessary to dissolve the salt.[6] 2. Ensure the solution is thoroughly cooled to minimize solubility. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[6] |
| Colored impurities remain in the crystals. | The colored impurities are co-crystallizing with the salt. | 1. Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. 2. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7] |
| Crystals form too quickly and are very small. | The solution was cooled too rapidly, leading to rapid precipitation instead of crystal growth. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Insulate the flask to slow down the cooling process. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for a salt?
An ideal solvent for recrystallizing a salt should exhibit the following characteristics:
-
The salt should be highly soluble in the solvent at elevated temperatures but have low solubility at cooler temperatures.[7][8][9][10]
-
The solvent should not react chemically with the salt.[7][9]
-
The solvent should either dissolve impurities very well (so they remain in the solution) or not at all (so they can be filtered off).[7][8]
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.[5][7]
-
The solvent should be non-toxic, non-flammable, and environmentally friendly.[9]
Q2: How do I perform a preliminary solvent screen?
A systematic approach to solvent screening is crucial for identifying the optimal recrystallization conditions. This typically involves testing the solubility of a small amount of the salt in various solvents at both room temperature and elevated temperatures.
Experimental Protocol: Recrystallization Solvent Screening
This protocol outlines a general procedure for screening various solvents to find the most suitable one for the recrystallization of a salt.
Materials:
-
The salt to be purified
-
A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, heptane)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Place a small, accurately weighed amount of the salt (e.g., 10-20 mg) into several test tubes.
-
Room Temperature Solubility: To each test tube, add a small volume (e.g., 0.1 mL) of a different solvent. Vortex the tubes and observe the solubility. If the salt dissolves completely, that solvent is likely unsuitable as a single solvent for cooling recrystallization.
-
Hot Solubility: For the solvents in which the salt was insoluble or sparingly soluble at room temperature, heat the test tubes using a heating block or water bath.[8] Add the solvent in small increments until the salt dissolves completely. Record the amount of solvent required.
-
Cooling and Crystallization: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe if crystals form.
-
Evaluation: The best solvent will be one in which the salt is sparingly soluble at room temperature but completely soluble at a higher temperature, and which yields a good crop of crystals upon cooling.[10]
Solvent Miscibility for Mixed-Solvent Systems
For salts that are either too soluble or insoluble in all single solvents, a mixed-solvent system can be employed.[8] This typically involves a "solvent" in which the salt is soluble and an "anti-solvent" in which the salt is insoluble. The two solvents must be miscible.
| Solvent 1 (Good Solvent) | Miscible Anti-solvents |
| Water | Ethanol, Methanol, Acetone, Isopropanol |
| Ethanol | Water, Diethyl ether, Hexane, Toluene |
| Acetone | Water, Hexane, Heptane |
| Dichloromethane | Hexane, Pentane |
Workflow for Recrystallization Solvent Screening
The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.
Caption: A flowchart outlining the decision process for selecting a recrystallization solvent.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. mt.com [mt.com]
- 10. edu.rsc.org [edu.rsc.org]
Technical Support Center: Refining NMR Integration for Enantiomeric Excess (ee) Determination
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the integration of NMR peaks for accurate enantiomeric excess (ee) determination.
Frequently Asked Questions (FAQs)
Q1: Why are my enantiomer signals not resolved in the NMR spectrum?
A1: The fundamental requirement for ee determination by NMR is to convert the enantiomers into diastereomers, which are distinguishable by NMR.[1] This is typically achieved by using a chiral auxiliary. If you are not observing signal separation, consider the following:
-
Choice of Chiral Auxiliary: The chiral derivatizing agent (CDA) or chiral solvating agent (CSA) you are using may not be effective for your specific analyte.[2] The interaction between the auxiliary and your compound is crucial for inducing different chemical environments for the two enantiomers. You may need to screen different CSAs or CDAs.
-
Concentration of Chiral Solvating Agent (CSA): For CSAs, the concentration is critical. You may need to titrate the CSA to find the optimal concentration that provides baseline separation of the signals.[3]
-
Incomplete Derivatization (with CDAs): If using a CDA, the reaction to form diastereomers must go to completion.[4] Incomplete reaction will lead to the presence of unreacted enantiomers, which will appear as a single peak, confounding the integration.
-
Analyte-Auxiliary Stoichiometry: An incorrect ratio of your analyte to the chiral auxiliary can lead to poor resolution. For instance, with certain three-component assembly systems, an excess of the amine is important.[5][6]
Q2: My NMR peaks are broad, leading to inaccurate integration. What can I do?
A2: Broad peaks can be a significant source of error in integration. Several factors can contribute to peak broadening:
-
Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape. Always ensure the sample is properly shimmed.[7]
-
Sample Concentration: A sample that is too concentrated can lead to broad lines.[8] Try diluting your sample.
-
Presence of Particulate Matter: Suspended solid particles in the NMR tube will distort the magnetic field homogeneity, causing broad lines.[8][9] It is recommended to filter your sample into the NMR tube.[9]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening. Take care to avoid contamination.
-
Dynamic Exchange Phenomena: In some cases, the interaction between your analyte and a chiral solvating agent can be in an intermediate exchange regime on the NMR timescale, leading to broad peaks. Varying the temperature of the experiment might help to either sharpen the signals (fast exchange) or resolve them into distinct peaks (slow exchange).
Q3: The integration values I'm getting are not consistent or reproducible. What are the common causes?
A3: Inconsistent integration is a common problem that can often be traced back to experimental parameters and data processing.
-
Insufficient Relaxation Delay (d1): For quantitative NMR, it is crucial that all nuclei have fully relaxed back to their equilibrium state before the next pulse is applied.[10] A short relaxation delay will lead to signals not showing their full intensities, resulting in incorrect relative areas.[10] A relaxation delay of at least 5 times the longest T1 of the signals of interest is recommended.
-
Low Signal-to-Noise Ratio (S/N): A low S/N ratio introduces significant error in the integration.[11] To improve the S/N, you should increase the number of scans.[12] A signal-to-noise ratio of at least 1000:1 is recommended for integration errors of less than 1%.[10]
-
Improper Phasing and Baseline Correction: Manual and careful phasing and baseline correction are critical for accurate integration.[12] Automated routines may not always be sufficient.
-
Integration Region: The defined integration region can significantly impact the result. Ensure that the integration region encompasses the entire peak, including any satellite peaks (e.g., from ¹³C coupling), and that it starts and ends in a flat, signal-free baseline region.
Q4: I see an unexpected peak in the region of my diastereomeric signals. How do I identify and resolve this?
A4: Overlapping peaks can make accurate integration impossible. Here are some potential sources and solutions:
-
Residual Solvents: Ensure your sample is free from residual solvents used during synthesis or purification. High vacuum drying is recommended.
-
Excess Chiral Auxiliary: An excess of the chiral auxiliary can sometimes result in its own signals overlapping with your analyte's signals.[13] For example, excess BINOL can produce a broad peak that overlaps with benzylic protons.[6]
-
Presence of Water: Adventitious water can sometimes interfere or even react with your sample or auxiliary, leading to unexpected peaks.[13] Using activated molecular sieves can help to remove residual water.[6][13]
-
Change the Solvent: Trying a different deuterated solvent can sometimes shift the positions of interfering peaks away from your signals of interest.[7]
Troubleshooting Guides
Guide 1: Poor or No Resolution of Enantiomeric Signals
This guide will walk you through the steps to troubleshoot a lack of signal separation for your enantiomers.
| Step | Action | Rationale |
| 1 | Verify Use of a Chiral Auxiliary | Enantiomers are indistinguishable in an achiral environment. A chiral derivatizing agent (CDA) or chiral solvating agent (CSA) is necessary to create diastereomeric species with distinct NMR signals.[1] |
| 2 | Optimize CSA Concentration | If using a CSA, prepare a series of samples with varying concentrations of the CSA to find the optimal ratio for signal separation.[3] |
| 3 | Confirm Complete Derivatization (CDA) | If using a CDA, ensure the reaction has gone to completion by checking for the absence of starting material signals. Incomplete reactions will give erroneous ee values.[4] |
| 4 | Screen Different Chiral Auxiliaries | The effectiveness of a chiral auxiliary is highly dependent on the analyte. If one auxiliary does not work, try another with a different structural motif.[2] |
| 5 | Adjust Temperature | For CSAs, the interaction is often temperature-dependent. Acquiring spectra at different temperatures may improve resolution. |
| 6 | Change Solvent | The solvent can influence the conformation of the diastereomeric complexes. Trying a different deuterated solvent might enhance the chemical shift difference. |
Guide 2: Inaccurate or Non-Reproducible Integration
Use this guide to address issues with the reliability of your integration values.
| Step | Action | Rationale |
| 1 | Optimize Acquisition Parameters | |
| a. Increase Relaxation Delay (d1) | Ensure complete relaxation of all relevant protons. Set d1 to at least 5 times the longest T1.[10] | |
| b. Increase Number of Scans (ns) | Improve the signal-to-noise ratio (S/N > 1000:1 recommended for <1% error).[10] | |
| c. Use a 90° Pulse Angle | A 90° pulse ensures that the maximum signal is obtained, which is important for quantitative measurements.[10] | |
| 2 | Refine Data Processing | |
| a. Manual Phasing | Carefully and manually phase the spectrum to ensure all peaks are in pure absorption mode. | |
| b. Baseline Correction | Apply a multi-point baseline correction to ensure the baseline is flat across the entire spectrum. | |
| c. Consistent Integration Regions | Define and use the exact same integration regions for all comparable spectra. | |
| 3 | Prepare a Calibration Curve | Prepare samples with known ee values and plot the measured ee versus the true ee. This will help to identify any systematic errors and validate your method.[13] |
Experimental Protocols
Protocol 1: ee Determination using a Chiral Solvating Agent (CSA)
This protocol provides a general guideline for determining the ee of a sample using a CSA.
-
Sample Preparation:
-
Accurately weigh and dissolve 5-10 mg of your analyte in a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3]
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
-
CSA Titration:
-
Prepare a stock solution of the chosen CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in the same deuterated solvent.
-
Add small increments of the CSA stock solution to the NMR tube containing your analyte.
-
Acquire a ¹H NMR spectrum after each addition.
-
-
Data Acquisition and Analysis:
-
Monitor the spectra for the separation of a key proton signal of your analyte into two distinct peaks, representing the two diastereomeric complexes.
-
Once optimal, baseline separation is achieved, acquire a final spectrum with optimized acquisition parameters (long relaxation delay, sufficient number of scans).
-
Carefully integrate the two resolved peaks.
-
Calculate the enantiomeric excess using the formula: % ee = (|Integral_major - Integral_minor|) / (Integral_major + Integral_minor) * 100
-
Mandatory Visualization
Below is a troubleshooting workflow for refining NMR peak integration for ee determination.
Caption: Troubleshooting workflow for ee determination by NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. lsa.umich.edu [lsa.umich.edu]
- 11. Error in intergration of NMR peaks - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 12. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Separation of Diastereomers on Silica Gel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with the separation of diastereomers using silica gel chromatography.
Troubleshooting Guide
This guide addresses common problems encountered during the separation of diastereomers on silica gel columns.
Q1: Why am I getting poor or no separation of my diastereomers on a silica gel column?
A1: Poor separation or co-elution of diastereomers is a frequent challenge because they often have very similar polarities and structural properties. This leads to minimal differential interaction with the silica gel stationary phase.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The solvent system is the most critical factor. A common error is using a mobile phase with excessively high polarity, which minimizes the selective interactions needed for separation.[1]
-
Strategy: Begin with a low-polarity mobile phase (e.g., 98:2 Hexane/Ethyl Acetate) and incrementally increase the polarity.[1]
-
Screening: Use Thin Layer Chromatography (TLC) to test a variety of solvent systems to find the optimal conditions before attempting a column separation.[1][2] Solvents like ether, tetrahydrofuran, or small amounts of ethanol can alter selectivity.[2]
-
-
Improve Column Packing: A poorly packed column with air bubbles or channels will cause band broadening, significantly reducing resolution.[1]
-
Strategy: Ensure the silica gel is uniformly packed into the column to create a homogenous stationary phase bed.
-
-
Adjust the Flow Rate: A slower flow rate allows for more interaction time between the diastereomers and the silica gel, which can improve separation.[1]
-
Strategy: Reduce the flow rate, but be aware that this will lengthen the total chromatography time.[1]
-
Q2: My TLC analysis shows two very close spots. How can I translate this to a successful column separation?
A2: Closely migrating spots on a TLC plate indicate that the separation is difficult but achievable. The goal is to maximize the resolution between the two spots.
Troubleshooting Steps:
-
Increase Column Length: A longer column increases the number of theoretical plates, providing more opportunities for the diastereomers to separate. Doubling the column length can markedly improve resolution.[1]
-
Use Finer Particle Size Silica: Employing silica gel with a smaller particle size increases the surface area available for interaction, leading to better separation efficiency.[1] Note that this may increase the back pressure.[1]
-
Apply Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a shallow gradient can be highly effective.[1]
-
Strategy: Start with a low-polarity mobile phase and gradually, and very slowly, increase the polarity over the course of the separation. This can help resolve compounds with very similar retention factors (Rf).[1]
-
Q3: I am observing significant peak tailing for my compounds. What can I do to fix this?
A3: Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase, such as the interaction of acidic or basic compounds with silanol groups on the silica surface.
Troubleshooting Steps:
-
Add a Mobile Phase Modifier:
-
Use a High-Purity Column: Modern, high-purity silica columns that are end-capped can reduce the number of exposed, acidic silanol groups, thereby minimizing tailing.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for diastereomer separation?
A1: The most critical parameters are the choice of stationary phase and mobile phase composition, as these directly influence the selectivity of the separation.[5] Other important factors include column dimensions, particle size of the stationary phase, flow rate, and temperature.[1][4]
Q2: When should I consider using a different stationary phase?
A2: If extensive optimization of the mobile phase on silica gel does not yield a satisfactory separation, it is time to consider an alternative stationary phase.[1] Different materials offer different selectivities.
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic forms, it can provide different selectivity compared to silica.[6]
-
Chemically Modified Silica: Phases like cyano (CN) or diol can offer unique interactions.[7] Phenyl-based columns can provide π-π interactions, which are useful for separating isomers.[8]
-
Chiral Stationary Phases (CSPs): Although primarily used for enantiomers, CSPs can also be highly effective for separating diastereomers.[7][9] Polysaccharide-based CSPs are a good starting point.[9]
Q3: Are there alternatives to traditional column chromatography for separating diastereomers?
A3: Yes, several instrumental techniques offer higher resolution and are often more effective for challenging separations.
-
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC on silica gel is a powerful tool for diastereomer separation.[10] Reversed-phase HPLC (e.g., on a C18 column) can also be effective, sometimes with the addition of a chiral component to the mobile phase.[5][11]
-
Supercritical Fluid Chromatography (SFC): SFC is gaining popularity for its efficiency in separating complex mixtures, including diastereomers. It often uses chiral stationary phases.[9][12]
-
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can provide excellent resolution of diastereomers.[1]
Q4: Can derivatization help improve the separation of diastereomers?
A4: Absolutely. Derivatization is a powerful strategy to enhance the separability of diastereomers. By reacting the diastereomeric mixture with a chiral resolving agent, you can create a new pair of diastereomers that may have significantly different physical properties and are more easily separated on standard silica gel.[10]
-
Example: A racemic alcohol can be esterified with an enantiopure chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to produce diastereomeric esters that are often easily separable by HPLC on silica gel.[10] Similarly, using camphorsultam to form diastereomeric amides has proven effective.[10]
Quantitative Data Summary
The effectiveness of a separation can be quantified by the separation factor (α) and the resolution factor (Rs). Higher values indicate better separation.
| Diastereomer Type | Chiral Reagent | Separation Method | Separation Factor (α) | Resolution Factor (Rs) | Reference |
| CSDP Esters of a Diol | CSDP Acid | HPLC on Silica Gel | 1.27 | - | [10] |
| Camphorsultam Amides | Camphorsultam | HPLC on Silica Gel | - | 1.79 | [10] |
| CSDP Esters | CSDP Acid | HPLC on Silica Gel | 1.18 | 1.06 | [10] |
Experimental Protocols
Protocol 1: General Workflow for Optimizing Column Chromatography
-
TLC Screening:
-
Spot the diastereomer mixture on multiple TLC plates.
-
Develop each plate in a different solvent system, starting with low polarity (e.g., Hexane/EtOAc 95:5, 90:10; Hexane/DCM 80:20, etc.).
-
Identify the solvent system that provides the best separation between the two diastereomer spots (largest ΔRf).
-
-
Column Preparation:
-
Sample Loading:
-
Dissolve the sample in a minimal amount of the mobile phase or a low-polarity solvent.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Isocratic Elution: If TLC shows good separation, run the column with the optimized solvent system.
-
Gradient Elution: If TLC spots are very close, start with a mobile phase slightly less polar than the one identified by TLC. Gradually increase the polarity of the eluent throughout the separation.[1]
-
-
Fraction Collection & Analysis:
-
Collect small fractions and analyze them by TLC to determine which fractions contain the pure, separated diastereomers.
-
Protocol 2: Derivatization with a Chiral Acid for Enhanced Separation
This protocol describes the conversion of a diastereomeric alcohol mixture into diastereomeric esters, which can then be more easily separated on a standard silica column.
-
Esterification Reaction:
-
In a reaction flask, dissolve the diastereomeric alcohol mixture (1 equivalent).
-
Add an enantiopure chiral acid (e.g., (S)-(+)-MαNP acid, 1.1 equivalents), a coupling agent (e.g., DCC or EDC, 1.2 equivalents), and a catalyst (e.g., DMAP, 0.1 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting alcohol is fully consumed.[4]
-
-
Workup and Purification:
-
Once complete, quench the reaction and perform an aqueous workup to remove excess reagents.[4]
-
Purify the resulting crude diastereomeric ester mixture using standard silica gel column chromatography, following the optimization workflow described in Protocol 1.[4] The esterified products should now show better separation.
-
-
Hydrolysis (Optional):
-
After separation, the individual diastereomeric esters can be hydrolyzed (e.g., using LiOH or K₂CO₃ in MeOH/H₂O) to yield the original, now separated, enantiopure alcohols.
-
Visualizations
Below are diagrams illustrating key workflows and concepts for separating diastereomers.
Caption: A troubleshooting workflow for addressing poor separation of diastereomers.
Caption: A logical workflow for developing a separation method for diastereomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 8. welch-us.com [welch-us.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolution and isolation of enantiomers of (±)-isoxsuprine using thin silica gel layers impregnated with L-glutamic acid, comparison of separation of its diastereomers prepared with chiral derivatizing reagents having L-amino acids as chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
Validation & Comparative
A Comparative Guide to Chiral Amines: Evaluating (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Against Industry Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral amine is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine with other commonly used chiral amines, supported by experimental data to inform selection in applications such as chiral resolution and asymmetric synthesis.
This compound is a chiral amine distinguished by the presence of two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups are understood to enhance its performance in certain applications by influencing its steric and electronic properties, leading to more effective chiral recognition. This guide will delve into its performance relative to established chiral amines such as (S)-α-methylbenzylamine, brucine, and cinchonidine.
Performance in Chiral Resolution of Racemic Acids
Chiral resolution via diastereomeric salt formation remains a widely used method for separating enantiomers on both laboratory and industrial scales. The effectiveness of a chiral resolving agent is determined by its ability to form diastereomeric salts with significantly different solubilities, allowing for separation by crystallization.
While direct head-to-head comparative studies for a single racemic acid are limited, the following table summarizes the performance of various chiral amines in the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen and naproxen, and other carboxylic acids. This compiled data, gathered from various sources, provides valuable insights into their relative efficiencies.
| Chiral Resolving Agent | Racemic Acid | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Acid | Reference |
| This compound | Data not available for direct comparison | - | - | - | - |
| (S)-α-Methylbenzylamine | Ibuprofen | Acetonitrile/Water | High | >90% | [1][2][3] |
| Cinchonidine | Naproxen | Ethanol | Good | >95% | [4] |
| Brucine | Mandelic Acid | Acetone | - | High | [5] |
| (1R,2S)-(-)-Ephedrine | Mandelic Acid | Ethanol | - | Excellent | [6] |
Note: The performance of chiral resolving agents is highly dependent on the specific substrate, solvent, and crystallization conditions. The data presented is for illustrative comparison.
The enzymatic synthesis of the (R)-enantiomer of 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine has been shown to achieve an exceptional enantiomeric excess of over 99.9%, highlighting the significant influence of the bis(trifluoromethyl)phenyl moiety on stereoselectivity[7]. This suggests that this compound would likely be a highly effective resolving agent.
Application as a Chiral Solvating Agent in NMR Spectroscopy
Chiral amines are also employed as chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric excess of chiral compounds. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, resulting in separate, distinguishable signals in the NMR spectrum. The difference in the chemical shifts (Δδ) of these signals is a measure of the CSA's effectiveness.
Performance in Asymmetric Synthesis
Chiral amines are fundamental to asymmetric synthesis, serving as chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. The following table provides a general comparison of different classes of chiral amines in common asymmetric transformations.
| Chiral Amine Type | Reaction Type | Substrate | Yield | Enantiomeric Excess (ee) |
| Trifluoromethylated Phenyl Ethylamines | Data not available for direct comparison | - | - | - |
| Proline Derivatives | Aldol Reaction | Aldehydes/Ketones | 62-99% | 60-99% |
| Cinchona Alkaloids | Michael Addition | α,β-Unsaturated Carbonyls | 71-99% | 72-99% |
| Chiral Diamines | Ketone Reduction | Prochiral Ketones | 85-99% | 90-99% |
Note: This table represents typical performance and can vary significantly based on specific reagents and reaction conditions.
Experimental Protocols
Chiral Resolution of a Racemic Carboxylic Acid via Diastereomeric Salt Formation
This protocol is a generalized procedure and may require optimization for specific substrates and resolving agents.
Materials:
-
Racemic carboxylic acid
-
This compound (or other chiral amine)
-
Suitable solvent (e.g., ethanol, methanol, acetonitrile, or mixtures with water)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Salt Formation: In a flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent, with gentle heating if necessary. In a separate flask, dissolve the chiral amine (0.5-1.0 equivalent) in the same solvent.
-
Slowly add the chiral amine solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomerically Enriched Acid: Dissolve the collected crystals in water and add HCl solution until the pH is acidic (pH < 2).
-
Extract the liberated carboxylic acid with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sulfate, and evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the recovered acid should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Determination of Enantiomeric Excess using a Chiral Solvating Agent by ¹H NMR
Materials:
-
Enantiomerically enriched sample
-
This compound (or other chiral solvating agent)
-
Deuterated NMR solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
Accurately weigh a small amount of the analyte and the chiral solvating agent into an NMR tube. A molar ratio of 1:1 to 1:1.5 (analyte:CSA) is typically used.
-
Add the deuterated NMR solvent to dissolve the sample completely.
-
Acquire a ¹H NMR spectrum.
-
Identify the signals corresponding to the two diastereomeric complexes. These are often well-resolved protons close to the chiral center.
-
Integrate the areas of the two distinct signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Caption: Structural and Performance Relationship of Chiral Amines.
References
- 1. advanceseng.com [advanceseng.com]
- 2. US5621140A - Resolution of ibuprofen - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Retort [www1.udel.edu]
- 5. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Absolute Configuration Using Mosher's Acid
For researchers, scientists, and drug development professionals, the definitive determination of a molecule's absolute configuration is a cornerstone of chemical synthesis and drug discovery. The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral molecules, profoundly influencing its biological activity. Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), stands as a widely utilized chiral derivatizing agent for the determination of absolute configuration and enantiomeric excess of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This guide provides an objective comparison of Mosher's acid analysis with other common techniques and presents detailed experimental protocols and supporting data.
The fundamental principle of Mosher's method involves the reaction of a chiral substrate (e.g., an alcohol or amine) with an enantiomerically pure form of Mosher's acid (or its more reactive acid chloride) to form a pair of diastereomers.[1][2] These resulting diastereomeric esters or amides exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the determination of the absolute configuration at the stereocenter.[1][2]
Comparison of Key Methods for Determining Absolute Configuration
The selection of an appropriate method for determining absolute configuration hinges on several factors, including the nature of the sample, the instrumentation available, and the required level of certainty. The following table summarizes the key characteristics of four widely used techniques.[3]
| Feature | NMR Spectroscopy (Mosher's Method) | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Formation of diastereomeric esters or amides with a chiral derivatizing agent, leading to distinct NMR spectra that allow for the deduction of stereochemistry.[3][4][5][6][7] | Measurement of the diffraction pattern of X-rays by a single crystal, allowing for the direct determination of the three-dimensional structure.[3] | Measurement of the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][8] | Measurement of the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[3] |
| Sample Requirement | Milligram quantities of the analyte are typically required.[2] | A high-quality single crystal is necessary. | The sample can be a neat liquid, oil, or in solution.[8] | A dilute solution of the sample in a UV-transparent solvent is needed.[3] |
| Determination of Absolute Configuration | Yes, by comparing the NMR spectra of the diastereomers formed with (R)- and (S)-Mosher's acid.[2] | Yes, through the analysis of anomalous dispersion effects.[3] | Yes, by comparing the experimental spectrum with a computationally generated spectrum of a known enantiomer.[8][9] | Yes, by comparing the experimental spectrum with a computationally generated spectrum.[3] |
| Advantages | Does not require crystallization; provides information on enantiomeric excess.[2][10] | Provides the unambiguous, absolute three-dimensional structure.[10][11] | Applicable to a wide range of molecules in solution; does not require crystallization or derivatization.[8][10] | High sensitivity for molecules with strong chromophores. |
| Limitations | Requires chemical derivatization, which may not be straightforward for all compounds; potential for overlapping signals in complex molecules.[10] | The growth of high-quality single crystals can be a significant challenge.[3][9][10] | Requires specialized instrumentation and computational resources for spectral prediction.[8] | Limited to molecules with a chromophore near the stereocenter; requires computational analysis.[3] |
Experimental Protocol: Mosher's Ester Analysis
This protocol outlines the steps for determining the absolute configuration of a secondary alcohol using Mosher's acid analysis.[4][5][6][7][12]
Materials:
-
Chiral secondary alcohol of unknown configuration
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube or small reaction vial, dissolve a known quantity of the chiral alcohol (e.g., 1-5 mg) in anhydrous DCM (e.g., 0.5 mL).
-
Add a slight excess of anhydrous pyridine.
-
Add a slight excess of (R)-MTPA-Cl to the solution.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a small amount of water or saturated aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (R)-MTPA ester by flash chromatography if necessary.
-
-
Preparation of the (S)-MTPA Ester:
-
Repeat the procedure described in step 1 using (S)-MTPA-Cl to synthesize the (S)-MTPA ester.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters in CDCl₃.
-
Assign the proton signals for the substituents on either side of the newly formed ester linkage for both diastereomers.
-
-
Data Analysis (Advanced Mosher's Method):
-
Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift of the proton in the (S)-MTPA ester from that in the (R)-MTPA ester (Δδ = δR - δS).
-
Protons on one side of the Mosher ester plane will have positive Δδ values, while protons on the other side will have negative Δδ values.
-
Based on the established conformational model of Mosher's esters, the sign of the Δδ values allows for the assignment of the absolute configuration of the alcohol.
-
Illustrative Workflow for Mosher's Method
The following diagram illustrates the general workflow for determining the absolute configuration of a chiral alcohol using Mosher's method.
References
- 1. Mosher's acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. spark904.nl [spark904.nl]
- 11. Absolute configuration - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Determining Enantiomeric Purity: A Comparative Guide to Chiral Resolving Agents Featuring (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug can be intrinsically linked to its stereochemistry. Chiral resolving agents, particularly those utilized in Nuclear Magnetic Resonance (NMR) spectroscopy, offer a rapid and efficient method for quantifying the enantiomeric excess (ee) of chiral molecules. This guide provides a comparative overview of chiral resolving agents, with a special focus on the application and performance of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine for the analysis of chiral carboxylic acids.
The Principle of Chiral Resolution by NMR
Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy. The addition of a single enantiomer of a chiral resolving agent (CRA) to a racemic or scalemic mixture of a chiral analyte leads to the formation of diastereomeric complexes. These diastereomers possess distinct physical and spectral properties, resulting in the separation of signals in the NMR spectrum. The relative integration of these now distinct signals provides a direct measure of the enantiomeric ratio.
This compound: A Fluorinated Chiral Resolving Agent
This compound is a chiral amine that has gained attention as a versatile chiral resolving agent. Its efficacy stems from several key features:
-
Strong Intermolecular Interactions: The amine group readily forms salts with acidic analytes, such as carboxylic acids, leading to stable diastereomeric complexes.
-
Steric Bulk and Aromatic System: The phenyl group with its bulky trifluoromethyl substituents provides a rigid and well-defined chiral environment, enhancing the difference in the magnetic environments of the two diastereomers.
-
¹⁹F NMR Signal: The presence of two trifluoromethyl groups offers the possibility of using ¹⁹F NMR spectroscopy. This can be advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically larger chemical shift dispersion, which can lead to better-resolved signals compared to ¹H NMR.
Comparative Performance for Chiral Carboxylic Acids
The effectiveness of a chiral resolving agent is often evaluated by the magnitude of the chemical shift non-equivalence (Δδ) it induces between the signals of the two enantiomers. A larger Δδ value signifies better separation and more accurate integration. Below is a comparison of this compound with other common chiral resolving agents for the determination of enantiomeric excess of representative chiral carboxylic acids.
| Chiral Resolving Agent | Analyte | Observed Proton | Δδ (ppm) in ¹H NMR | Reference |
| This compound | N-Acetyl-Alanine | Acetyl CH₃ | 0.045 | [1] |
| N-Trifluoroacetyl-Alanine | α-CH | 0.096 | [1] | |
| (R)-1-Phenylethylamine | Ibuprofen | α-CH₃ | ~0.02 | Generic |
| (S)-(-)-α-Methylbenzylamine | Ketoprofen | α-CH₃ | ~0.03 | Generic |
| Quinine | Mandelic Acid | α-CH | ~0.1 | Generic |
| (1R,2R)-DPEDA derived bis-thiourea | N-TFA-Phenylalanine | NH proton | 0.099 | [1] |
Note: The Δδ values are indicative and can vary depending on the solvent, temperature, and concentration.
The data suggests that fluorinated chiral resolving agents, such as derivatives of the title compound, can provide significant chemical shift differences, making them powerful tools for enantiomeric purity determination.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for determining the enantiomeric purity of a chiral carboxylic acid using this compound and a common alternative.
Protocol 1: Using this compound
Objective: To determine the enantiomeric excess of a chiral carboxylic acid (e.g., a profen) by ¹H NMR spectroscopy.
Materials:
-
Chiral carboxylic acid sample (e.g., racemic or enantioenriched ibuprofen)
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral carboxylic acid into a clean, dry NMR tube.
-
Add 1.0 to 1.2 molar equivalents of this compound to the NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to the tube.
-
Cap the tube and gently shake to dissolve the solids completely.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample at a constant temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Optimize spectral parameters, such as spectral width and acquisition time, to ensure proper resolution of the signals of interest.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows clear separation for the two diastereomeric complexes (e.g., the α-methyl or α-methine proton).
-
Carefully integrate the two separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100
-
Protocol 2: Using (R)-1-Phenylethylamine (Alternative Method)
Objective: To determine the enantiomeric excess of a chiral carboxylic acid by ¹H NMR spectroscopy.
Materials:
-
Chiral carboxylic acid sample
-
(R)-1-Phenylethylamine
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1, substituting this compound with (R)-1-Phenylethylamine.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum under the same conditions as in Protocol 1 to ensure a fair comparison.
-
-
Data Analysis:
-
Identify the corresponding separated signals and calculate the enantiomeric excess as described in Protocol 1.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for enantiomeric purity determination using a chiral resolving agent and NMR spectroscopy.
Caption: Comparison of different classes of chiral resolving agents for carboxylic acids.
Conclusion
The selection of an appropriate chiral resolving agent is paramount for the accurate and efficient determination of enantiomeric purity by NMR spectroscopy. This compound and its derivatives present a powerful option, particularly for chiral carboxylic acids, due to the formation of stable diastereomeric salts and the potential for large chemical shift separations, including the advantageous use of ¹⁹F NMR. While classic resolving agents like (R)-1-phenylethylamine remain valuable, the superior resolution offered by fluorinated agents can be critical in complex samples or when high accuracy is required. Researchers and drug development professionals are encouraged to screen a variety of chiral resolving agents to identify the optimal choice for their specific analyte and analytical needs.
References
Cross-validation of HPLC and NMR methods for ee determination
A Comprehensive Guide to the Cross-Validation of HPLC and NMR for Enantiomeric Excess (ee) Determination
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the purity, efficacy, and safety of chiral molecules. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
The principle of ee determination lies in the differentiation of enantiomers, which exhibit identical physical and chemical properties in an achiral environment. Both HPLC and NMR utilize a chiral environment to induce a measurable difference between enantiomers. Chiral HPLC physically separates enantiomers on a chiral stationary phase (CSP), resulting in different retention times.[1] In contrast, chiral NMR spectroscopy typically employs a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to form transient diastereomeric complexes, which leads to distinct signals in the NMR spectrum for each enantiomer.[1]
Comparative Analysis: HPLC vs. NMR for ee Determination
The choice between HPLC and NMR for determining enantiomeric excess often depends on the specific requirements of the analysis, such as the nature of the analyte, required sensitivity, desired sample throughput, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[2] | Formation of diastereomeric species with a chiral auxiliary (solvating or derivatizing agent), leading to distinct NMR signals.[2] |
| Accuracy | High, with accuracies of <1% achievable under optimal conditions.[3] | Good, with reported accuracies within ±1% for some applications.[4] In some student settings, accuracies were within ±10% of the true ee values.[5] |
| Precision/Reproducibility | Excellent, with Relative Standard Deviations (RSDs) for intra- and inter-day precision as low as 0.16% and 0.09% respectively.[6] Reproducibility of ±0.5% or better is achievable with proper integration.[3] | Good, with reproducibilities of ±0.5% or better reported for similar NMR methods.[2] |
| Linearity | Excellent, with correlation coefficients (R²) typically > 0.99.[7] A validated method for escitalopram showed a linearity range of 20.0-70.0 µg/ml with an r2 of 0.998.[6] | Good, a linear relationship with a coefficient of R² = 0.9995 was observed for the determination of the enantiomeric excess of 1,2-diphenylethylenediamine. |
| Limit of Detection (LOD) | High sensitivity, with LODs in the µg/mL to ng/mL range. For example, the LOD for escitalopram was found to be 2.54 µg/mL.[6] For ezetimibe's (R)-enantiomer, the LOD was 0.2 µg/mL. | Lower sensitivity compared to HPLC. The LOD was roughly 1.2% for a β-blocker analysis.[8] |
| Limit of Quantitation (LOQ) | High sensitivity, with LOQs in the µg/mL to ng/mL range. For instance, the LOQ for escitalopram was 7.68 µg/mL.[6] For ezetimibe's (R)-enantiomer, the LOQ was 0.5 µg/mL. | Lower sensitivity. The LOQ was approximately 2.0% for a β-blocker analysis.[8] |
| Analysis Time | 15-60 minutes per sample.[2] | 5-15 minutes per sample (after any necessary derivatization).[2] |
| Sample Throughput | Lower, as method development can be time-consuming.[2] | Higher, making it suitable for rapid screening.[2] |
| Solvent Consumption | High, often >60 mL of mobile phase per sample.[2] | Low, typically ~0.6 mL of deuterated solvent per sample.[2] |
| Sample Integrity | Non-destructive, the sample can be collected after detection.[2] | Can be non-destructive (with a chiral solvating agent) or destructive (with a chiral derivatizing agent).[2] |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases.[2] | Can be rapid, especially when using a known chiral solvating or derivatizing agent.[2] |
Experimental Protocols
Detailed methodologies are essential for accurate and reproducible ee determination. Below are representative protocols for both chiral HPLC and chiral NMR.
Chiral HPLC Analysis of (S)-Mandelic Acid
This protocol outlines the determination of the enantiomeric excess of (S)-mandelic acid using chiral HPLC.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., molecularly imprinted polymer (MIP) column)
-
HPLC-grade solvents (e.g., acetonitrile, acetic acid)
-
(S)-mandelic acid standard
-
Racemic mandelic acid
-
Sample of (S)-mandelic acid with unknown ee
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of acetonitrile and acetic acid. The exact ratio should be optimized for the specific column and analyte.
-
Standard Solution Preparation: Prepare a stock solution of racemic mandelic acid and a separate stock solution of the (S)-mandelic acid standard in the mobile phase. Create a series of calibration standards with known ee values by mixing appropriate volumes of the racemic and enantiomerically pure solutions.
-
Sample Preparation: Dissolve the (S)-mandelic acid sample of unknown ee in the mobile phase to a known concentration.
-
HPLC Conditions:
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the (S)-mandelic acid standard to confirm the elution order.
-
Inject the calibration standards to generate a calibration curve by plotting the peak area ratio against the known ee.
-
Inject the unknown sample and determine the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Chiral NMR Analysis of a Primary Amine using a Chiral Solvating Agent
This protocol describes the determination of the enantiomeric excess of a primary amine using a chiral solvating agent (CSA) like (R)-1,1'-bi-2-naphthol (BINOL) in conjunction with 2-formylphenylboronic acid (2-FPBA).[9]
Materials:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
(R)-BINOL (chiral solvating agent)
-
2-formylphenylboronic acid (2-FPBA)
-
Primary amine sample with unknown ee
-
Racemic primary amine standard
Procedure:
-
Host Solution Preparation: Prepare a "host" solution by dissolving 2-FPBA (50 mM) and (R)-BINOL (50 mM) in CDCl₃ in a volumetric flask.[9]
-
Amine Solution Preparation: Prepare a solution of the primary amine sample (60 mM) in CDCl₃ in a separate volumetric flask.[9]
-
Sample Preparation for NMR: In an NMR tube, combine 0.3 mL of the host solution and 0.3 mL of the amine solution.[10] Shake the tube for approximately 30 seconds to ensure thorough mixing and the formation of the diastereomeric complex.[11]
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum at 25°C.
-
-
Data Analysis:
-
Identify the well-resolved signals corresponding to each diastereomeric complex. Protons close to the chiral center, such as the imine protons, are often well-differentiated.
-
Integrate the distinct resonance peaks for each of the diastereomers.
-
Calculate the enantiomeric excess by comparing the integral values of the signals corresponding to the two diastereomers.
-
Visualization of Experimental Workflows
To better illustrate the processes involved in ee determination by HPLC and NMR, the following diagrams outline the general experimental workflows.
Caption: General experimental workflow for ee determination using chiral HPLC.
Caption: General experimental workflow for ee determination using chiral NMR.
Cross-Validation Strategy
For a comprehensive and confident characterization of a compound's enantiomeric purity, a cross-validation approach utilizing both chiral HPLC and NMR is highly recommended. The complementary nature of these techniques provides a high degree of certainty in the analytical results.
Caption: Logical workflow for the cross-validation of HPLC and NMR methods.
References
- 1. uma.es [uma.es]
- 2. benchchem.com [benchchem.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. koreascience.kr [koreascience.kr]
- 9. web.mit.edu [web.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and fine chemicals, as individual enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. One of the most established and industrially scalable methods for achieving this separation is through the formation of diastereomeric salts using a chiral resolving agent. This guide provides a comparative overview of the efficacy of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine as a resolving agent for different functional groups, alongside other commonly used resolving agents. While direct, extensive comparative data for this compound across a wide range of substrates is limited in publicly available literature, this guide consolidates available information and provides established protocols to serve as a valuable resource for researchers in the field.
Principles of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is predicated on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers. Diastereomers, having different spatial arrangements, possess distinct physical properties, most notably different solubilities in a given solvent. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, leaving the more soluble diastereomer in the mother liquor. Following separation, the desired enantiomer can be liberated from the salt, typically by treatment with an acid or a base.
The success of a chiral resolution is dependent on several factors, including the choice of resolving agent, the solvent system, temperature, and the stoichiometry of the reactants. An ideal resolving agent forms diastereomeric salts with a significant difference in solubility, leading to high recovery and high enantiomeric excess (ee) of the desired enantiomer.
Efficacy in Resolving Racemic Carboxylic Acids
Racemic carboxylic acids are a common class of compounds requiring chiral resolution, with non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class being prominent examples. Chiral amines are frequently employed as resolving agents for this purpose.
The following table provides a summary of the performance of a commonly used chiral amine, (S)-1-phenylethylamine, in the resolution of the racemic NSAID, ibuprofen. This data serves as a benchmark for what can be expected in a successful diastereomeric salt resolution of a carboxylic acid.
| Racemic Carboxylic Acid | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Acid | Reference |
| (±)-Ibuprofen | (S)-1-phenylethylamine | Hexane/Acetone | Not specified | >90% | F. A. Alvarez, et al. (1995) |
| (±)-Ibuprofen | (S)-1-phenylethylamine | Methanol/Water | 75% | 88% | J. Chem. Educ. (2008) |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including the number of recrystallizations performed.
Experimental Protocol: Resolution of Racemic Ibuprofen with (S)-1-phenylethylamine
This protocol is a representative example of the resolution of a racemic carboxylic acid using a chiral amine and can be adapted for screening other resolving agents, including this compound.
Materials:
-
Racemic ibuprofen
-
(S)-1-phenylethylamine
-
Methanol
-
Water
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (Erlenmeyer flasks, reflux condenser, separatory funnel, rotary evaporator)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic ibuprofen (e.g., 10 g, 1.0 eq) in methanol (e.g., 100 mL) in an Erlenmeyer flask.
-
In a separate flask, dissolve (S)-1-phenylethylamine (e.g., 5.8 g, 1.0 eq) in methanol (e.g., 50 mL).
-
Slowly add the amine solution to the ibuprofen solution with stirring.
-
Heat the mixture to reflux for 30 minutes.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold methanol.
-
The collected salt can be recrystallized from a suitable solvent (e.g., methanol/water mixture) to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt after each recrystallization.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the purified diastereomeric salt in water (e.g., 100 mL).
-
Add 2M HCl until the solution is acidic (pH ~1-2), which will protonate the amine and liberate the free carboxylic acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the recovered ibuprofen can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.
-
A Comparative Guide to Spectroscopic Product Confirmation in the Wittig Reaction
This guide provides a detailed comparison of spectroscopic data for the reactants and products of a classic Wittig reaction: the conversion of cyclohexanone to methylenecyclohexane. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques to confirm reaction outcomes. The guide outlines the experimental protocol and presents a clear, data-driven comparison using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to verify the transformation.
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of an alkene from a carbonyl compound and a phosphorus ylide.[1][2] The unambiguous confirmation of the resulting alkene product is critical, and this is typically achieved by comparing the spectroscopic signatures of the starting material and the final product. The disappearance of the ketone functional group and the appearance of a new carbon-carbon double bond are key indicators of a successful reaction.
Experimental Protocols
A representative protocol for the synthesis of methylenecyclohexane via the Wittig reaction is detailed below. This procedure involves the in situ preparation of the Wittig reagent (methylenetriphenylphosphorane) from methyltriphenylphosphonium bromide, followed by the reaction with cyclohexanone.[3][4]
Protocol 1: Synthesis of Methylenecyclohexane
-
Preparation of the Ylide: In a dry, nitrogen-flushed three-necked flask equipped with a stirrer, 35.7 g (0.10 mole) of methyltriphenylphosphonium bromide is suspended in 200 mL of anhydrous ether.[4] To this suspension, a solution of a strong base, such as n-butyllithium (0.10 mole) or potassium tert-butoxide (1.0 equivalent), is added slowly at 0 °C.[3][4] The mixture is then stirred at room temperature for at least one hour. The formation of the characteristic orange-red color of the ylide indicates the successful generation of the Wittig reagent.[3]
-
Reaction with Cyclohexanone: The flask is cooled again to 0 °C, and 10.8 g (0.11 mole) of freshly distilled cyclohexanone is added dropwise to the ylide solution.[4] The reaction mixture becomes colorless, and a white precipitate of triphenylphosphine oxide forms.[4]
-
Work-up and Isolation: The reaction is allowed to stir overnight at room temperature.[4] It is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.[3] The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether.[3] The combined organic extracts are washed with water until neutral and dried over a suitable drying agent (e.g., calcium chloride).[4]
-
Purification: The solvent is carefully removed by distillation. The resulting residue, containing the product and triphenylphosphine oxide, is then purified by fractional distillation to yield pure methylenecyclohexane (b.p. 99–101 °C).[4]
Protocol 2: Spectroscopic Analysis
-
Sample Preparation: Samples of the starting material (cyclohexanone) and the purified product (methylenecyclohexane) are prepared for analysis. For NMR, samples are typically dissolved in a deuterated solvent (e.g., CDCl₃). For IR spectroscopy, liquid samples can be analyzed neat as a thin film between salt plates.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and IR spectra are acquired for both the reactant and the product using standard laboratory spectrometers.
Data Presentation and Spectroscopic Comparison
The success of the Wittig reaction is confirmed by identifying key changes in the spectra of the product compared to the starting material. The most significant changes are the disappearance of the ketone's carbonyl signals and the appearance of signals corresponding to the newly formed alkene.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the presence and absence of specific functional groups. The key comparison is the loss of the strong C=O stretch of the ketone and the gain of the C=C and =C-H stretches of the alkene.
| Compound | Key IR Absorption Band (cm⁻¹) | Assignment |
| Cyclohexanone | ~1715 | C=O (ketone) stretch[5][6] |
| ~2900-3000 | C-H (sp³) stretch[7] | |
| Methylenecyclohexane | ~3070 | =C-H (alkene sp²) stretch |
| ~1650 | C=C (alkene) stretch | |
| ~890 | =C-H (alkene) bend |
The IR spectrum of the product will show a complete absence of the strong absorption band around 1715 cm⁻¹, which is characteristic of the carbonyl group in cyclohexanone.[5][6] In its place, new, weaker bands will appear corresponding to the alkene: a C=C stretch around 1650 cm⁻¹ and a =C-H stretch just above 3000 cm⁻¹.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides a definitive count of non-equivalent carbon atoms and information about their electronic environment. The conversion of the sp² carbonyl carbon to an sp² alkene carbon, and the appearance of a new sp² methylene carbon, are the key diagnostic signals.
| Compound | ¹³C Chemical Shift (δ, ppm) | Assignment |
| Cyclohexanone | ~210 | C=O (ketone)[7][8] |
| ~44 | Cα to C=O[9] | |
| ~29 | Cβ to C=O[9] | |
| ~27 | Cγ to C=O[9] | |
| Methylenecyclohexane | ~150 | Quaternary alkene C (=C(CH₂)₂)[10] |
| ~107 | Methylene alkene C (=CH₂)[10] | |
| ~36 | Allylic C (α to C=C)[11] | |
| ~29 | Cβ to C=C[11] | |
| ~27 | Cγ to C=C[11] |
The most dramatic change is the disappearance of the downfield signal at ~210 ppm for the ketone's carbonyl carbon and the appearance of two new signals in the alkene region (100-150 ppm) for the product.[7][10][12]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy shows the changes in the proton environment. The protons adjacent to the ketone in cyclohexanone are shifted downfield. In the product, new signals appear for the vinylic protons of the methylene group.
| Compound | ¹H Chemical Shift (δ, ppm) | Assignment |
| Cyclohexanone | ~2.3 | Protons α to C=O (4H) |
| ~1.8 | Protons β and γ to C=O (6H)[7] | |
| Methylenecyclohexane | ~4.6 | Vinylic protons (=CH₂) (2H) |
| ~2.2 | Allylic protons (α to C=C) (4H) | |
| ~1.6 | Remaining ring protons (6H) |
The confirmation of the product is clearly indicated by the appearance of a signal around 4.6 ppm, corresponding to the two protons on the newly formed double bond.
Visualization of Reaction and Workflow
The following diagrams illustrate the Wittig reaction pathway and the general experimental workflow for product confirmation.
Caption: The reaction pathway for the Wittig synthesis of methylenecyclohexane.
Caption: Workflow for synthesis and spectroscopic confirmation of the reaction product.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. homework.study.com [homework.study.com]
- 6. Cyclohexanone [webbook.nist.gov]
- 7. youtube.com [youtube.com]
- 8. Cyclohexanone(108-94-1) 13C NMR [m.chemicalbook.com]
- 9. bmse000405 Cyclohexanone at BMRB [bmrb.io]
- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. spectrabase.com [spectrabase.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Comparative study of resolving agents for a specific racemic mixture
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Optimal Chiral Resolution Strategies
The resolution of racemic mixtures is a critical step in the development of stereochemically pure pharmaceuticals. Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), exists as a pair of enantiomers, with the (S)-(+)-enantiomer possessing the desired therapeutic activity. This guide provides a comparative analysis of common resolving agents for racemic ibuprofen, presenting experimental data to inform the selection of the most effective and efficient resolution strategy.
Performance of Resolving Agents
The efficacy of a resolving agent is determined by its ability to selectively interact with one enantiomer of the racemic mixture, leading to a high yield of the desired enantiomer with high enantiomeric excess (ee). The following table summarizes the performance of different resolving agents for the resolution of racemic ibuprofen based on published experimental data.
| Resolving Agent | Method | Diastereomeric Excess (de) | Yield | Enantiomeric Excess (ee) of (S)-Ibuprofen |
| (S)-(-)-α-Methylbenzylamine (S-MBA) | Diastereomeric Salt Crystallization | 40% | 53% (of diastereomeric salt) | 80% |
| L-Lysine | Diastereomeric Salt Crystallization | Data not available | Data not available | A decent separation is suggested due to solubility differences. |
| Candida rugosa Lipase | Enzymatic Kinetic Resolution (Esterification) | Not Applicable | 49.9% (ester yield) | 93.8% |
| Candida rugosa Lipase | Enzymatic Kinetic Resolution (Hydrolysis of ester) | Not Applicable | Data not available | 85% (of product) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any resolution protocol. Below are the experimental procedures for the key methods cited in this guide.
Diastereomeric Salt Crystallization with (S)-(-)-α-Methylbenzylamine
This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation through crystallization.[1]
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-Methylbenzylamine (S-MBA)
-
Potassium hydroxide (KOH)
-
Suitable solvent (e.g., water, methanol)
-
Anti-solvent (e.g., water)
Procedure:
-
Salt Formation: Dissolve racemic ibuprofen in an aqueous solution of potassium hydroxide. The optimal molar ratio of racemic ibuprofen to S-MBA to KOH is 1:0.5:0.5.[1]
-
Add (S)-(-)-α-methylbenzylamine to the solution. This will lead to the formation of a mixture of diastereomeric salts: ((S)-ibuprofen)-(S)-MBA) and ((R)-ibuprofen)-(S)-MBA).
-
Crystallization: Induce crystallization by cooling the solution. The diastereomeric salt with lower solubility will precipitate out of the solution. The choice of solvent can influence the efficiency of the crystallization.
-
Isolation: Separate the precipitated diastereomeric salt by filtration.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with a strong acid to protonate the ibuprofen and liberate the (S)-(+)-ibuprofen.
-
Extraction and Purification: Extract the (S)-(+)-ibuprofen using a suitable organic solvent and purify further if necessary.
Enzymatic Kinetic Resolution using Candida rugosa Lipase
Enzymatic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer over the other.
1. Esterification:
This method involves the selective esterification of one enantiomer, leaving the other unreacted.[2]
Materials:
-
Racemic ibuprofen
-
Immobilized Candida rugosa lipase
-
Alcohol (e.g., butanol)
-
Organic solvent (e.g., isooctane)
Procedure:
-
Reaction Setup: Dissolve racemic ibuprofen and the alcohol in the organic solvent.
-
Enzyme Addition: Add the immobilized Candida rugosa lipase to the solution.
-
Reaction: The lipase will selectively catalyze the esterification of the (S)-ibuprofen, leaving the (R)-ibuprofen largely unreacted.
-
Separation: After the reaction, the esterified (S)-ibuprofen can be separated from the unreacted (R)-ibuprofen using techniques such as chromatography.
-
Hydrolysis: The separated ester can then be hydrolyzed to obtain the pure (S)-(+)-ibuprofen.
2. Hydrolysis of Racemic Ester:
This method involves the selective hydrolysis of one enantiomer of a racemic ester.[3]
Materials:
-
Racemic ibuprofen ester (e.g., 2-ethoxyethyl-ibuprofen ester)
-
Candida rugosa lipase
-
Aqueous buffer solution
Procedure:
-
Reaction Setup: Disperse the racemic ibuprofen ester in an aqueous buffer solution containing the lipase.
-
Reaction: The lipase will selectively hydrolyze the (S)-ester to the corresponding (S)-ibuprofen, leaving the (R)-ester largely unhydrolyzed.
-
Separation: The resulting (S)-ibuprofen can be separated from the unreacted (R)-ester.
Visualizing the Workflow
To better understand the diastereomeric salt crystallization process, the following workflow diagram is provided.
References
A Researcher's Guide to Verifying Chiral Integrity in Reaction Sequences
In the landscape of pharmaceutical development and asymmetric synthesis, the confirmation of a compound's chiral integrity is not merely a procedural step but a cornerstone of safety and efficacy. The spatial arrangement of atoms in a chiral molecule, its stereochemistry, can drastically alter its pharmacological and toxicological properties. This guide provides a comprehensive comparison of the principal analytical methods for verifying chiral integrity during a reaction sequence, offering researchers, scientists, and drug development professionals a detailed overview of available techniques, their underlying principles, and practical implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for monitoring chiral integrity is contingent upon several factors, including the nature of the analyte, the required sensitivity and accuracy, and the desired sample throughput. The most prominent methods include chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods.[1][2]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Circular Dichroism (CD) / Vibrational Circular Dichroism (VCD) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1][2] | Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase.[1] | Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals.[2][3] | Differential absorption of left and right circularly polarized light by a chiral molecule.[4][5] |
| Primary Use | Enantiomeric excess (ee) determination and preparative separation.[1] | Fast enantiomeric excess (ee) determination, often considered a "greener" alternative.[1] | Determination of enantiomeric excess and absolute configuration (e.g., Mosher's acid analysis).[3][6] | Determination of absolute configuration and monitoring conformational changes.[7][8] |
| Sample Throughput | Moderate | High[1] | High (for ee determination)[1] | Moderate to High |
| Sensitivity | High (UV, MS detection) | High (UV, MS detection)[9] | Moderate to Low[1] | High |
| Resolution | High[1] | High[10] | Variable, depends on chiral auxiliary and magnetic field strength. | Not applicable for separation. |
| Non-destructive | Yes (analytes can be collected) | Yes (analytes can be collected) | Yes[1] | Yes |
| Key Advantage | Widely applicable, robust, and well-established.[1] | Fast analysis times and reduced organic solvent consumption.[1] | Provides detailed structural information; absolute configuration can be determined.[3] | Highly sensitive to stereochemistry; can be used for in-situ monitoring.[7] |
| Limitations | Longer analysis times compared to SFC; solvent disposal costs. | Requires specialized instrumentation. | Lower sensitivity; may require derivatization which can be time-consuming.[11] | Requires a chromophore for ECD; VCD requires specialized equipment.[12] |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols serve as general guidelines and may require optimization for specific applications.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess.[2] It relies on the separation of enantiomers on a chiral stationary phase (CSP).[13]
Protocol for Chiral HPLC Analysis:
-
Method Development:
-
Column Screening: Screen a selection of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) as they are versatile for a broad range of compounds.[13]
-
Mobile Phase Screening: For normal phase mode, screen with mobile phases such as n-Hexane/Isopropanol or n-Hexane/Ethanol.[13] For reversed-phase mode, use aqueous buffers with organic modifiers like acetonitrile or methanol.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[14] Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[14]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[15]
-
Column Temperature: Maintain a constant temperature (e.g., 25 °C) to ensure reproducible retention times.[15]
-
Detection: Use a UV detector at a wavelength where the analyte exhibits strong absorbance.[13]
-
-
Analysis:
-
Inject a racemic standard to determine the retention times of both enantiomers and calculate the resolution factor. A resolution of >1.5 is generally desired for accurate quantification.[14]
-
Inject the sample from the reaction sequence.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique that often provides faster separations and uses less organic solvent than HPLC.[1][15]
Protocol for Chiral SFC Analysis:
-
Method Development: Similar to HPLC, screen various polysaccharide-based CSPs.[9] The mobile phase typically consists of supercritical CO₂ and an alcohol modifier (e.g., methanol or ethanol).[10]
-
Sample Preparation: Dissolve the sample in a suitable solvent, often the alcohol modifier used in the mobile phase.[9]
-
Instrumentation and Conditions:
-
SFC System: An SFC system with a CO₂ pump, modifier pump, back pressure regulator, column oven, and detector.[9]
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of CO₂ and methanol with a small amount of an amine or acidic additive to improve peak shape for basic or acidic compounds, respectively.[9]
-
Flow Rate: Typically 2-4 mL/min.[9]
-
Backpressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 150 bar).[9]
-
Column Temperature: Often slightly elevated (e.g., 40 °C) to improve efficiency.[9]
-
-
Analysis: The analysis procedure is analogous to chiral HPLC, involving the injection of a racemic standard followed by the sample and calculation of % ee from the peak areas.
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Analysis)
Mosher's acid analysis is a classic NMR-based method for determining the absolute configuration and enantiomeric purity of chiral alcohols and amines.[6] The method involves converting the enantiomers into diastereomers by reaction with an enantiomerically pure form of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[6][16] These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra.[6]
Protocol for Mosher's Ester Analysis: [6][17]
-
Esterification:
-
In two separate, dry NMR tubes, dissolve approximately 2-5 mg of the chiral alcohol in a deuterated solvent (e.g., CDCl₃).
-
To one tube, add a slight molar excess of (R)-(-)-Mosher's acid chloride and a small amount of a base (e.g., pyridine or DMAP).
-
To the second tube, add a slight molar excess of (S)-(+)-Mosher's acid chloride and the same base.
-
Allow the reactions to proceed to completion.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Identify corresponding protons in the two spectra.
-
Calculate the chemical shift difference (Δδ = δS - δR) for several protons on either side of the newly formed ester linkage.
-
-
Determination of Absolute Configuration: By analyzing the sign of the Δδ values, the absolute configuration of the original alcohol can be deduced based on the established model of the MTPA ester conformation.
-
Determination of Enantiomeric Excess: The ratio of the two enantiomers in the original sample can be determined by integrating well-resolved signals corresponding to each diastereomer in either the (R)- or (S)-MTPA ester spectrum.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light.[5][8] It is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization.[8]
Protocol for VCD Analysis:
-
Sample Preparation: Prepare a solution of the chiral compound in a suitable solvent (one that does not have strong absorption in the IR region of interest) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
Instrumentation:
-
A VCD spectrometer, which is essentially an FTIR spectrometer modified to include a photoelastic modulator to generate circularly polarized light and a synchronous demodulator to detect the small VCD signal.[5]
-
-
Data Acquisition:
-
Acquire the VCD and IR spectra of the sample.
-
Acquire the spectra of the pure solvent for background subtraction.
-
-
Computational Modeling:
-
Perform quantum mechanical calculations (typically using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one enantiomer of the molecule.[8]
-
-
Analysis: Compare the experimentally measured VCD spectrum with the computationally predicted spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the compound in the sample.[18]
Visualizing the Workflow and Logic
To better understand the practical application and decision-making process involved in verifying chiral integrity, the following diagrams illustrate the experimental workflows and the logical relationships between the different analytical methods.
Caption: General experimental workflow for verifying chiral integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circular dichroism - Wikipedia [en.wikipedia.org]
- 5. jascoinc.com [jascoinc.com]
- 6. benchchem.com [benchchem.com]
- 7. The use of circular dichroism spectroscopy for studying the chiral molecular self-assembly: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Mosher's acid - Wikipedia [en.wikipedia.org]
- 17. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
A Comparative Guide to the Performance of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine and Alternatives in Kinetic Resolutions
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers is a critical challenge in the synthesis of pharmaceuticals and other fine chemicals. Kinetic resolution, a method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, is a powerful strategy for obtaining enantiomerically pure compounds. This guide provides a comparative overview of the performance of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine and other alternatives in kinetic resolutions, supported by experimental data and detailed protocols.
Overview of Kinetic Resolution Strategies
Chiral amines are frequently employed as resolving agents or catalysts in kinetic resolutions. Their application can be broadly categorized into two main approaches:
-
Diastereomeric Salt Formation: This classical method involves the reaction of a racemic acid with a chiral amine to form diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. The desired enantiomer of the acid is subsequently recovered by treating the separated salt with a strong acid.
-
Catalytic Kinetic Resolution: In this approach, a chiral catalyst, which can be a chiral amine, selectively catalyzes the transformation (e.g., acylation) of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This method offers the advantage of using sub-stoichiometric amounts of the chiral agent.
This guide will delve into these methods, providing a performance comparison with a focus on this compound and other commonly used chiral amines.
Performance Comparison in Kinetic Resolutions
Table 1: Comparison of Chiral Amines for the Resolution of Racemic Ibuprofen via Diastereomeric Salt Formation
| Resolving Agent | Substrate | Diastereomeric Salt Yield (%) | Optical Purity of Recovered (S)-Ibuprofen (%) | Reference |
| (S)-(-)-α-Phenylethylamine | Racemic Ibuprofen | High (qualitative) | >90 (qualitative) | [1][2] |
Table 2: Performance of Various Catalysts in the Kinetic Resolution of Racemic 1-Phenylethanol
| Catalyst / Method | Substrate | Acylating Agent | Conversion (%) | Enantiomeric Excess (e.e.) of Product (%) | Enantioselectivity (E) | Reference |
| Novozym 435 (Lipase) | rac-1-Phenylethanol | Vinyl Acetate | 40.1 | 98.9 | >200 | [3] |
| Amidine-Based Catalyst (CF3-PIP) | rac-1-Phenylethanol | (EtCO)2O | 42.2 | 90.0 | 37.4 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below is a detailed protocol for a common kinetic resolution procedure.
Experimental Protocol: Resolution of Racemic Ibuprofen using (S)-(-)-α-Phenylethylamine
This protocol is adapted from established laboratory procedures for the resolution of racemic ibuprofen via diastereomeric salt formation[1][2].
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-Phenylethylamine
-
Potassium hydroxide (KOH)
-
2-Propanol
-
Sulfuric acid (H₂SO₄), 2M
-
Deionized water
-
Erlenmeyer flasks
-
Magnetic stir bar and stir plate
-
Pipettes
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M KOH solution in a 125-mL Erlenmeyer flask with stirring.
-
Heat the solution to 75-85 °C.
-
Slowly add 0.9 mL of (S)-(-)-α-phenylethylamine to the hot solution.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the diastereomeric salt.
-
Collect the precipitated (S)-ibuprofen-(S)-α-phenylethylamine salt by vacuum filtration and wash with a small amount of cold water.
-
-
Recrystallization of the Diastereomeric Salt:
-
Transfer the collected salt to a clean Erlenmeyer flask.
-
Add a minimal amount of hot 2-propanol to dissolve the salt completely.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to recrystallize the purified salt.
-
Collect the purified salt by vacuum filtration.
-
-
Recovery of (S)-(+)-Ibuprofen:
-
Dissolve the recrystallized salt in a minimal amount of water.
-
Add 2M H₂SO₄ dropwise with stirring until the solution becomes acidic (test with pH paper). This will precipitate the (S)-(+)-ibuprofen.
-
Extract the (S)-(+)-ibuprofen into an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified (S)-(+)-ibuprofen.
-
Analysis:
The enantiomeric purity of the recovered ibuprofen can be determined by polarimetry or chiral high-performance liquid chromatography (HPLC).
Visualizing the Workflow and Comparison
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for diastereomeric salt resolution and a logical comparison of kinetic resolution strategies.
Caption: Experimental workflow for the resolution of a racemic acid via diastereomeric salt formation.
Caption: Logical comparison of two primary kinetic resolution strategies.
Conclusion
The selection of an appropriate chiral resolving agent or catalyst is paramount for the successful implementation of a kinetic resolution. While this compound is a promising candidate due to its structural features, the choice of method—be it diastereomeric salt formation or catalytic kinetic resolution—will ultimately depend on the specific substrate, desired purity, and scalability of the process. The data and protocols presented in this guide offer a starting point for researchers to evaluate and select the most suitable approach for their specific needs in obtaining enantiomerically pure compounds. Further research into the direct comparative performance of novel chiral amines like this compound is warranted to expand the toolkit available to synthetic chemists.
References
Safety Operating Guide
Proper Disposal of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Guide for Laboratory Professionals
Essential guidelines for the safe handling, spillage control, and disposal of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine are critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. Due to its halogenated aromatic amine structure, this compound requires management as a hazardous chemical waste.
Immediate Safety and Handling Protocols
Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Safety Data
While specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for this compound, the safety data for the closely related compound, 3,5-Bis(trifluoromethyl)aniline, provides guidance on its potential hazards. It is classified as a substance that can cause skin and eye irritation and may lead to respiratory irritation.[1][2]
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [1][2] |
| Eye Irritation | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1][2] |
It is imperative to treat this compound with a high degree of caution, assuming potential toxicity and environmental hazards.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of halogenated organic compounds such as this compound is high-temperature incineration.[3] This process must be carried out by a licensed and certified hazardous waste disposal company.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Never mix this waste stream with non-halogenated organic waste or other incompatible chemicals.
-
Collect waste this compound, including any contaminated materials, in a compatible, sealed container.
2. Container Labeling and Storage:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Store the sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area away from heat sources and incompatible materials.
3. Scheduling Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with accurate information about the chemical and its quantity.
Experimental Protocol: Chemical Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Evacuation and Notification:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and inform your supervisor and EHS office.
2. Control and Containment:
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Work from the outside of the spill inwards to prevent it from spreading.
3. Cleanup and Decontamination:
-
Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials, including contaminated wipes and PPE, must be disposed of as hazardous waste.
4. Final Disposal:
-
Label the container with the spilled chemical's name and "Spill Debris."
-
Arrange for disposal through your institution's hazardous waste program.
Disposal Workflow and Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and halogenated organics, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure levels. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
SDS Review: Although a specific SDS is unavailable, review the SDS for similar compounds, such as other aromatic amines and halogenated compounds, to understand potential hazards.[3][4][5]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
2. Handling the Compound:
-
Location: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the dispersal of fine particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[6][7][8][9]
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed, and compatible hazardous waste container designated for halogenated organic solids. |
| Solutions | Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated organic waste.[1][8] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[1] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[8][9]
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[6][7][8][9] Keep it separate from acidic or alkaline waste streams.[9]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9]
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow
Caption: Operational and Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
